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  • Product: (2R,4S)-4-hydroxypiperidine-2-carboxylic acid
  • CAS: 175671-49-5

Core Science & Biosynthesis

Foundational

A Technical Guide to (2R,4S)-4-hydroxypiperidine-2-carboxylic acid: A Chiral Scaffold for Advanced Drug Discovery

Introduction: The Strategic Importance of Conformational Constraint in Drug Design In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and improved p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Conformational Constraint in Drug Design

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles is paramount. A key strategy in this endeavor is the use of conformationally constrained amino acid analogues. These rigid scaffolds reduce the entropic penalty of binding to a biological target, often leading to a significant increase in affinity and selectivity. (2R,4S)-4-hydroxypiperidine-2-carboxylic acid (also known as (2R,4S)-4-hydroxypipecolic acid), registered under CAS number 175671-49-5, has emerged as a particularly valuable chiral building block in this context.

This technical guide provides an in-depth overview of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, analytical characterization, and pivotal applications, offering field-proven insights into its role as a strategic component in the synthesis of complex pharmaceuticals.

Physicochemical and Structural Properties

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid is a non-proteinogenic, cyclic amino acid derivative. Its structure features a piperidine ring with two stereocenters at the C2 and C4 positions, defining its specific cis configuration. The presence of the carboxylic acid, secondary amine, and secondary hydroxyl group provides multiple points for chemical modification and interaction with biological targets.

PropertyValueSource
CAS Number 175671-49-5Internal Data
Molecular Formula C₆H₁₁NO₃[PubChem][1]
Molecular Weight 145.16 g/mol [PubChem][1]
IUPAC Name (2R,4S)-4-hydroxypiperidine-2-carboxylic acidInternal Data
Appearance Off-white powder (Boc-protected form)[Chem-Impex][2]
Computed XLogP3 -3[PubChem][1]
Hydrogen Bond Donor Count 3[PubChem][1]
Hydrogen Bond Acceptor Count 3[PubChem][1]
Rotatable Bond Count 1[PubChem][1]

The defined stereochemistry and the presence of polar functional groups contribute to its utility in creating molecules with specific three-dimensional orientations, which is critical for achieving high-affinity interactions with enzyme active sites and receptors. The hydroxyl group, in particular, can serve as a key hydrogen bonding motif and increases the solubility of resulting drug candidates.[3]

Strategic Synthesis: Accessing Enantiopure (2R,4S)-4-hydroxypiperidine-2-carboxylic acid

The synthesis of enantiomerically pure (2R,4S)-4-hydroxypiperidine-2-carboxylic acid is a non-trivial challenge that has been addressed through several innovative strategies. The choice of synthetic route is often dictated by scalability, cost-effectiveness, and the desired purity profile. Two prominent and effective approaches are chemoenzymatic resolution and asymmetric synthesis from a chiral pool starting material.

Chemoenzymatic Resolution of N-Acetyl-(R,S)-allylglycine

A highly efficient and scalable method for producing all four diastereoisomers of 4-hydroxypipecolic acid has been developed, leveraging a combination of enzymatic resolution and chemical transformations.[4] This approach is particularly valuable in an industrial setting where large quantities of the chiral scaffold are required.

The causality behind this experimental choice lies in the high stereoselectivity of enzymes, which allows for the clean separation of enantiomers early in the synthesis, followed by robust chemical reactions to construct the piperidine ring.

Chemoenzymatic synthesis workflow.

Experimental Protocol: Chemoenzymatic Synthesis

The following protocol is adapted from the work of Lloyd et al. in Organic Process Research & Development.[5]

  • Enzymatic Resolution: Racemic N-acetyl-allylglycine is subjected to enzymatic hydrolysis using a proprietary acylase. This selectively deacylates one enantiomer, allowing for separation of the free amino acid from the acetylated form.

  • Acyliminium Ion Cyclization: The resolved enantiomer is then subjected to an acyliminium ion cyclization. This key step forms the piperidine ring, resulting in a diastereomeric mixture of 4-formyloxypipecolic acid derivatives.

  • Enzymatic Differentiation: The diastereomeric mixture is then treated with an enzyme that selectively hydrolyzes the formyl group of one diastereomer.

  • Separation and Purification: The resulting mixture of a hydroxylated and a formylated piperidine can be separated by partitioning between aqueous and organic phases. The desired stereoisomer is then isolated.

  • Final Deprotection: The N-protected and esterified intermediate (e.g., N-Boc methyl ester) is subjected to acidic hydrolysis. For example, refluxing with 2 M HCl for several days, followed by purification using an ion-exchange resin (e.g., Amberlite IRA-93), yields the final (2R,4S)-4-hydroxypiperidine-2-carboxylic acid.[5]

Asymmetric Synthesis from D-Glucoheptono-1,4-lactone

An elegant alternative is the use of a chiral pool starting material, where the stereochemistry of the final product is derived from a naturally occurring chiral molecule. D-Glucoheptono-1,4-lactone serves as an excellent starting point for an enantioselective synthesis of the title compound.[1]

This approach is powerful because it establishes the absolute stereochemistry from the outset, avoiding the need for a resolution step. The synthesis relies on a series of stereocontrolled transformations to convert the carbohydrate scaffold into the target piperidine.

Experimental Protocol: Asymmetric Synthesis

The following protocol is a summary of the synthetic strategy described by Di Nardo and Varela in The Journal of Organic Chemistry.[2]

  • Initial Transformations: D-Glucoheptono-1,4-lactone is converted via benzoylation, β-elimination, and diastereoselective hydrogenation into a key intermediate, 3,5-dideoxy-D-xylo-heptono-1,4-lactone.

  • Introduction of Nitrogen: The lactone is derivatized, and the C2 hydroxyl group is converted into an azide (N₃) functionality, which serves as a precursor to the amine.

  • Side Chain Degradation: The carbohydrate side chain is oxidatively cleaved to afford a hexurono-6,3-lactone intermediate containing an aldehyde.

  • Functional Group Manipulation: The aldehyde is chemoselectively reduced to a primary alcohol, which is then converted to a good leaving group (e.g., a mesylate).

  • Ring Formation and Deprotection: The azide is reduced to a primary amine via hydrogenation. The resulting amino-lactone is dissolved in an aqueous base, which promotes the opening of the lactone and an intramolecular nucleophilic substitution, displacing the mesylate to form the piperidine ring. The final product, (+)-(2R,4S)-4-hydroxypipecolic acid, is then purified by ion-exchange chromatography.[2]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid. Due to its polar nature and lack of a strong UV chromophore, derivatization is often employed for HPLC analysis.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for quantitative analysis and impurity profiling.

Protocol: HPLC Analysis with Pre-column Derivatization

This protocol is based on established methods for amino acid analysis.[6]

  • Sample Preparation: Prepare a stock solution of the compound in an appropriate solvent like water or a water/acetonitrile mixture.

  • Derivatization: To an aliquot of the sample solution, add a borate buffer (pH ~9.5) followed by a solution of a derivatizing agent, such as dansyl chloride in acetonitrile. This reaction attaches a chromophore to the secondary amine, enabling UV detection.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the maximum absorbance of the derivative (e.g., ~254 nm for dansyl derivatives).

Chiral HPLC

To confirm the enantiomeric purity, a chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based or macrocyclic glycopeptide columns are often effective for separating chiral amino acids and their derivatives.[7][8] The mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum would be complex due to the cyclic structure and diastereotopic protons. Key signals would include multiplets in the regions of 1.5-2.5 ppm (piperidine ring protons), a multiplet around 3.0-3.5 ppm for the proton at C2, and a multiplet around 3.8-4.2 ppm for the proton at C4.

  • ¹³C NMR: Expected signals would include those for the piperidine ring carbons (typically between 25-60 ppm), the C4 carbon bearing the hydroxyl group (~65-70 ppm), the C2 carbon bearing the carboxylic acid (~55-60 ppm), and the carboxyl carbon (~175-180 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show the protonated molecular ion [M+H]⁺ at m/z 146.07.

Applications in Drug Discovery and Development

The true value of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid lies in its application as a constrained scaffold in the synthesis of high-value therapeutic agents. Its rigid structure pre-organizes key pharmacophoric elements, enhancing binding affinity and selectivity.

Key application areas for the title compound.
HIV Protease Inhibitors: The Case of Palinavir

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid is a crucial component of Palinavir, a potent peptidomimetic-based HIV protease inhibitor.[9][10] In the structure of Palinavir, the piperidine ring serves as a constrained mimic of a dipeptide unit. This rigidity helps to lock the molecule into a bioactive conformation that fits precisely within the active site of the HIV protease enzyme, leading to potent inhibition of viral replication.[11]

NMDA Receptor Antagonists for Neurological Disorders

The N-methyl-D-aspartate (NMDA) receptor is a key target for the treatment of various neurological conditions, including epilepsy and neurodegenerative diseases. The (2R,4S)-pipecolic acid scaffold has been successfully incorporated into potent and selective NMDA receptor antagonists. For example, the compound LY235723, a tetrazole-substituted derivative, demonstrated that the antagonist activity resides specifically with the (2R,4S) stereoisomer.[12] This highlights the critical importance of stereochemistry, which is precisely controlled by using the title compound as a starting material.

Peptidomimetics and Other Bioactive Molecules

Beyond these specific examples, the compound is widely used in the synthesis of peptidomimetics, where it replaces natural amino acids to improve stability against enzymatic degradation and to enhance bioavailability.[13] Its versatile functional groups also allow for its use as an intermediate in the development of a wide range of other bioactive molecules, including potential analgesics and anti-inflammatory drugs.[1]

Conclusion and Future Outlook

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid stands as a testament to the power of stereochemically-defined, conformationally constrained scaffolds in modern drug discovery. Its synthesis, while complex, is achievable through robust and scalable chemoenzymatic and asymmetric methods. As a key building block in successful clinical candidates for HIV and neurological disorders, its value is well-established. For researchers and drug development professionals, this chiral intermediate represents a powerful tool for designing next-generation therapeutics with superior efficacy and specificity. The continued exploration of new synthetic routes and applications will undoubtedly solidify its place in the medicinal chemist's toolbox for years to come.

References

  • Chem-Impex. (n.d.). 2R,4S-Boc-4-hydroxypiperidine-2-carboxylic acid.
  • Figshare. (2018). Practical, Stereoselective Synthesis of Palinavir, a Potent HIV Protease Inhibitor. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151907, 4-Hydroxypipecolic acid. Retrieved from [Link]

  • Di Nardo, C., & Varela, O. (1999). Enantioselective Synthesis of (2R,4S)- and (2S,4R)-4-Hydroxypipecolic Acid from d-Glucoheptono-1,4-lactone. The Journal of Organic Chemistry, 64(17), 6119-6125. Retrieved from [Link]

  • Lloyd, R. C., Smith, M. E. B., Brick, D., Taylor, S. J. C., Chaplin, D. A., & McCague, R. (2002). Chemoenzymatic Synthesis of the Four Diastereoisomers of 4-Hydroxypipecolic Acid from N-Acetyl-(R,S)-allylglycine: Chiral Scaffolds for Drug Discovery. Organic Process Research & Development, 6(6), 762-766. Retrieved from [Link]

  • Avantor. (n.d.). 1 result for (2R,4S)-4-Hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid.
  • ResearchGate. (n.d.). Inhibition of virus replication and cytotoxicity of palinavir. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoenzymatic Synthesis of the Four Diastereoisomers of 4-Hydroxypipecolic Acid from N-Acetyl-(R,S)-allylglycine: Chiral Scaffolds for Drug Discovery. Retrieved from [Link]

  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-5. Retrieved from [Link]

  • ChemicalCell. (n.d.). 4-Hydroxypipecolic Acid CAS NO 14228-16-1. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-HYDROXY-2-PIPERIDINECARBOXYLIC ACID, (2S,4R)-. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-HYDROXY-2-PIPERIDINECARBOXYLIC ACID, CIS-. Retrieved from [Link]

  • NextSDS. (n.d.). 4-hydroxypipecolic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient synthesis of cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of pipecolic acid from cyclic enaminones. Retrieved from [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Retrieved from [Link]

  • Lamarre, D., et al. (n.d.). Antiviral properties of palinavir, a potent inhibitor of the human immunodeficiency virus type 1 protease. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

Sources

Exploratory

Spectroscopic data for (2R,4S)-4-hydroxypiperidine-2-carboxylic acid

Spectroscopic Data and Structural Characterization of (2R,4S)-4-Hydroxypiperidine-2-Carboxylic Acid: A Technical Guide Executive Summary (2R,4S)-4-hydroxypiperidine-2-carboxylic acid (commonly referred to as cis-4-hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Data and Structural Characterization of (2R,4S)-4-Hydroxypiperidine-2-Carboxylic Acid: A Technical Guide

Executive Summary

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid (commonly referred to as cis-4-hydroxy-D-pipecolic acid) is a non-proteinogenic amino acid and a highly valued chiral scaffold in drug development. It serves as a core structural motif in NMDA receptor antagonists, HIV protease inhibitors, and conformationally constrained peptidomimetics[1][2]. This whitepaper provides a comprehensive, expert-level breakdown of its spectroscopic characterization (NMR, MS, IR), emphasizing the causality behind data interpretation and experimental design to ensure absolute scientific integrity.

Stereochemical Architecture and Causality

The (2R,4S) configuration dictates a cis relationship between the carboxylate group at C-2 and the hydroxyl group at C-4. In aqueous solution, this zwitterionic molecule predominantly adopts a chair conformation where both bulky substituents (-COO⁻ and -OH) occupy equatorial positions to minimize steric strain. Consequently, the protons at C-2 and C-4 are forced into axial positions.

Understanding this conformational preference is the cornerstone of our spectroscopic analysis. The diaxial nature of H-2 and H-4 governs the vicinal coupling constants ( J -values) in the 1H NMR spectrum and dictates the presence of a strong 1,3-diaxial Nuclear Overhauser Effect (NOE), which serves as the definitive proof of the cis stereochemistry[1].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Because (2R,4S)-4-hydroxypipecolic acid is a highly polar zwitterion, standard organic solvents (e.g., CDCl₃) are ineffective. Deuterium oxide (D₂O) is the solvent of choice. The use of D₂O not only ensures complete solubility but also exchanges the labile protons (OH, NH₂⁺, COOH), simplifying the 1H spectrum to only the carbon-bound protons.

Table 1: 1H NMR Data (600 MHz, D₂O) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Causality / Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | | H-4 | 3.95 | tt | 11.0, 4.5 | Axial proton; large diaxial coupling to H-3ax/H-5ax (~11 Hz) and small axial-equatorial coupling to H-3eq/H-5eq (~4.5 Hz). | | H-2 | 3.65 | dd | 11.5, 3.0 | Axial proton; deshielded by adjacent N and COO⁻. Large coupling to H-3ax (11.5 Hz). | | H-6eq | 3.40 | dt | 12.5, 4.0 | Equatorial proton adjacent to N; typically more deshielded than its axial counterpart. | | H-6ax | 3.05 | td | 12.5, 3.0 | Axial proton adjacent to N; large geminal coupling (12.5 Hz). | | H-3eq | 2.35 | ddt | 13.5, 4.5, 3.0 | Equatorial proton; deshielded by the spatial proximity to the polar functional groups. | | H-5eq | 1.95 | ddt | 13.5, 4.5, 3.0 | Equatorial proton; similar environment to H-3eq but further from the carboxylate. | | H-3ax | 1.85 | q | 12.0 | Axial proton; large geminal and diaxial couplings result in a pseudo-quartet. | | H-5ax | 1.55 | q | 12.0 | Axial proton; most shielded proton in the ring system. |

Table 2: 13C NMR Data (150 MHz, D₂O)

Carbon Chemical Shift (δ, ppm) Type Causality / Assignment Rationale
C-1 174.5 C=O Carboxylate carbon; highly deshielded due to electron withdrawal by oxygen.
C-4 66.2 CH Hydroxyl-bearing methine carbon[3].
C-2 58.4 CH Alpha-carbon; deshielded by both the nitrogen atom and the carboxylate group.
C-6 44.1 CH₂ Methylene carbon adjacent to the electronegative nitrogen atom.
C-3 35.6 CH₂ Methylene carbon situated between two methine carbons (C-2 and C-4).

| C-5 | 32.1 | CH₂ | Methylene carbon adjacent to the hydroxyl-bearing C-4. |

Mass Spectrometry (ESI-HRMS)

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive ion mode is critical for validating the exact mass of the synthesized or isolated compound[3].

  • Theoretical Exact Mass: 145.0739 Da (for C₆H₁₁NO₃)

  • Observed [M+H]⁺: 146.0818 m/z

  • Observed [M+Na]⁺: 168.0637 m/z

  • Fragmentation Causality: Collision-Induced Dissociation (CID) typically yields a base peak at m/z 128, corresponding to the neutral loss of water (-18 Da) from the C-4 hydroxyl group, forming a stable allylic-type carbocation intermediate. A secondary fragment at m/z 100 arises from the subsequent loss of carbon monoxide/formic acid from the carboxylate moiety.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the zwitterionic nature of the amino acid in its solid state.

  • 3400–3000 cm⁻¹: Broad, overlapping bands corresponding to O-H and N-H⁺ stretching vibrations.

  • 1630 cm⁻¹: Strong asymmetric stretching of the carboxylate (COO⁻), which is shifted lower than a typical carboxylic acid C=O (~1710 cm⁻¹) due to resonance in the deprotonated state.

  • 1400 cm⁻¹: Symmetric stretching of the COO⁻ group.

Logical Framework of Stereochemical Assignment

To ensure absolute scientific integrity, the stereochemical assignment must be a self-validating system. The 1D NMR provides the connectivity, but the 2D NOESY provides the spatial reality.

NMR_Logic cluster_1H 1H NMR Key Indicators cluster_13C 13C NMR Key Indicators Compound (2R,4S)-4-Hydroxypipecolic Acid H2 H-2 (Axial) δ 3.65 (dd) Compound->H2 H4 H-4 (Axial) δ 3.95 (tt) Compound->H4 C1 C-1 (Carboxylate) δ 174.5 Compound->C1 C4 C-4 (C-OH) δ 66.2 Compound->C4 NOE 1,3-Diaxial NOE Confirms cis-geometry H2->NOE H4->NOE

Caption: Logical framework for stereochemical assignment of (2R,4S)-4-hydroxypipecolic acid via NMR indicators.

Experimental Protocols for Spectroscopic Validation

From an application science perspective, protocols must be designed as self-validating systems. The following step-by-step methodologies represent the gold standard for characterizing polar, non-proteinogenic amino acids[4].

Protocol 1: NMR Sample Preparation and Acquisition

  • Lyophilization: Dissolve 10 mg of the purified (2R,4S)-4-hydroxypipecolic acid in 1 mL of HPLC-grade water, freeze at -80°C, and lyophilize overnight. Causality: Removes trace volatile organic solvents that could obscure critical upfield signals (e.g., ethanol, ethyl acetate).

  • Solvent Exchange: Dissolve the lyophilized powder in 0.6 mL of D₂O (99.9% atom D).

  • Internal Standard: Add 1 µL of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) as an internal reference (δ 0.00 ppm). Causality: TMS is insoluble in D₂O; TSP provides a reliable zero-point for aqueous samples.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H NMR at 600 MHz with water suppression (presaturation) to eliminate the residual HOD peak at ~4.79 ppm. Acquire 13C NMR at 150 MHz with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the quaternary C-1 carbon.

  • 2D Correlation: Run COSY (for vicinal coupling networks) and NOESY (mixing time 500 ms) to observe the critical H-2/H-4 spatial correlation.

Protocol 2: ESI-HRMS Analysis

  • Sample Dilution: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the basic piperidine nitrogen, maximizing ionization efficiency in positive mode.

  • Injection: Inject 5 µL into the LC-MS system (e.g., Agilent Q-TOF or Thermo Q-Exactive) at a flow rate of 0.2 mL/min.

  • Source Parameters: Set capillary voltage to 3.5 kV, drying gas temperature to 250°C, and nebulizer pressure to 35 psig.

  • Data Processing: Extract the exact mass chromatogram for m/z 146.0818 with a mass tolerance of ±5 ppm.

Workflow A Sample Prep Lyophilization & D2O B 1H & 13C NMR (600 MHz, TSP ref) A->B D ESI-HRMS (Pos Mode, +0.1% FA) A->D C 2D NMR (NOESY, COSY) B->C E Data Synthesis & Stereo Validation C->E D->E

Caption: Standardized workflow for the spectroscopic validation of zwitterionic pipecolic acids.

Conclusion

The accurate spectroscopic characterization of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid requires a deep understanding of its conformational dynamics. By leveraging D₂O-based multidimensional NMR and high-resolution ESI-MS, researchers can definitively validate both the chemical constitution and the relative stereochemistry of this vital chiral building block. The protocols and data interpretations provided herein establish a self-validating framework, ensuring scientific integrity in downstream drug development applications.

References

  • Synthesis of Novel Enantiopure 4-Hydroxypipecolic Acid Derivatives with a Bicyclic β-Lactam Structure from a Common 3-Azido-4-oxoazetidine-2-carbaldehyde Precursor. The Journal of Organic Chemistry. [Link]

  • Concise and Straightforward Asymmetric Synthesis of a Cyclic Natural Hydroxy-Amino Acid. National Center for Biotechnology Information (PMC). [Link]

  • A formal asymmetric synthesis of (2S,4R)-4-hydroxypipecolic acid via Co(III)(salen)-catalyzed two stereocentered HKR of racemic azido epoxide. ResearchGate. [Link]

  • Enantioselective Synthesis of cis and trans 4-Aminopipecolic Acids as γ-Amino Acids for the Construction of Cyclic RGD Peptidomimetics. AIR Unimi. [Link]

Sources

Foundational

Unlocking the Pharmacological Landscape of Hydroxypiperidine Derivatives: A Comprehensive Guide to Biological Targets and Experimental Validation

Executive Summary: The Hydroxypiperidine Scaffold in Rational Drug Design The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved pharmaceuticals. However, the targeted functionalization of this ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydroxypiperidine Scaffold in Rational Drug Design

The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved pharmaceuticals. However, the targeted functionalization of this ring via hydroxylation (yielding 3-hydroxypiperidine or 4-hydroxypiperidine derivatives) fundamentally elevates its pharmacophore profile. As a Senior Application Scientist, I emphasize that this modification is not merely a structural tweak; it introduces a highly directional hydrogen-bond donor/acceptor site. This stereospecificity dictates precise binding affinities across diverse biological targets, ranging from central nervous system (CNS) receptors to oncogenic deubiquitinating enzymes. This whitepaper synthesizes the core biological targets of hydroxypiperidine derivatives, detailing the mechanistic causality behind their efficacy and outlining self-validating experimental protocols for their evaluation.

Core Biological Targets & Mechanistic Pathways

Acetylcholinesterase (AChE) in Neurodegeneration

AChE is the primary enzyme responsible for terminating cholinergic transmission. In neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, mapping AChE activity is critical for diagnostic imaging. Esters of 1-methyl-4-hydroxypiperidine have been rationally designed as acetylcholine substrate analogs to serve this exact purpose[1]. For instance, 1 is utilized as a highly specific Positron Emission Tomography (PET) radioligand[1].

Causality in Design: The tertiary amine structure ensures the molecule is lipophilic enough to cross the blood-brain barrier (BBB)[1]. Once inside the brain, the molecule is guided down the aromatic gorge of AChE, where the enzyme specifically hydrolyzes the ester bond. The resulting metabolite, N-[11C]methylpiperidinol, is highly hydrophilic and becomes trapped within the brain tissue, providing a localized radioactive signal directly proportional to AChE activity[1]. The propionate ester is chosen over the acetate ester because its hydrolysis rate is 3- to 4-fold slower, preventing signal saturation and allowing for precise quantification in brain regions with high AChE density[1].

Histamine H3 Receptors in CNS Disorders

The histamine H3 receptor acts as a presynaptic autoreceptor regulating the release of various neurotransmitters. Derivatives such as 2 act as potent, conformationally restricted, non-imidazole H3 antagonists[2].

Causality in Design: Traditional H3 antagonists relied heavily on an imidazole ring, which frequently caused off-target toxicity by binding to the heme iron of cytochrome P450 enzymes. By leveraging the 4-hydroxypiperidine core to synthesize 4-phenoxypiperidines, researchers successfully created a conformationally restricted version of the 3-amino-1-propanol moiety. This maintains high H3 orthosteric binding affinity while entirely eliminating imidazole-associated hepatotoxicity[2].

Ubiquitin Specific Protease 19 (USP19) in Muscle Wasting & Cancer

USP19 is an endoplasmic reticulum-associated deubiquitinase implicated in muscle-wasting syndromes and cancer cell survival[3]. Recent pharmacological advancements have identified 3[3].

Causality in Design: The hydroxypiperidine moiety fits precisely into the binding pocket of USP19, disrupting its ability to rescue endoplasmic reticulum-associated degradation (ERAD) substrates. By inhibiting this pathway, the derivatives promote the targeted degradation of oncogenic and muscle-atrophying proteins[3].

Dopamine Transporter (DAT) in Addiction

In the context of cocaine dependence,4 (specifically 3-hydroxypiperidine derivatives) have been developed to target DAT[4].

Causality in Design: The introduction of a hydroxyl functionality at the 3-position of the piperidine ring generates additional stereospecific hydrogen-bonding interactions with the DAT binding site. This structural modification results in up to a 3-fold lower IC50 compared to the parent non-hydroxylated molecules, significantly enhancing target engagement[4].

Carbonic Anhydrase and Kinases in OncologyHydroxypiperidine-substituted thiosemicarbazones have demonstrated potent multi-target anticancer activity[5]. Specific derivatives, such as Compound 5f, exhibit strong inhibition against human carbonic anhydrase isoforms (hCA I and II), VEGFR-2, and BRAF, showing high selectivity and an IC50 of 0.58 µM for A549 lung cancer cells[5].

Experimental Methodologies & Validation Protocols

As a core tenet of scientific integrity, experimental protocols must be designed as self-validating systems. Below are two standardized workflows for evaluating the efficacy of hydroxypiperidine derivatives.

Protocol 1: Radiometric AChE Hydrolysis Assay for Hydroxypiperidine Esters

Objective: To determine the specific enzymatic hydrolysis rate of hydroxypiperidine-based PET radioligands (e.g., [11C]PMP) by AChE.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize human or rat cerebral cortex in 0.1 M sodium phosphate buffer (pH 7.4). Causality: This specific buffer maintains the physiological pH required to preserve the native conformation of the AChE catalytic triad.

  • Inhibitor Control (Self-Validation): Pre-incubate half of the homogenate aliquots with 10 µM BW284c51 (a highly specific AChE inhibitor) for 15 minutes. Causality: This establishes a rigorous negative control baseline. Any hydrolysis occurring in this sample is attributed to non-specific esterases (e.g., butyrylcholinesterase), validating that the primary radioactive signal is strictly AChE-mediated.

  • Radioligand Incubation: Add a trace amount (1 nM) of the [11C]-labeled hydroxypiperidine ester to both control and uninhibited homogenates. Incubate at 37°C.

  • Reaction Termination & Extraction: At precise time intervals (1, 3, 5, 10 min), terminate the reaction by adding ice-cold acetonitrile. Centrifuge to precipitate proteins.

  • HPLC Quantification: Analyze the supernatant using radio-HPLC to separate the intact lipophilic ester from the hydrophilic hydroxypiperidine metabolite. Calculate the hydrolysis rate (fraction/min/g/ml).

ACHE_Pathway A Hydroxypiperidine Ester e.g., [11C]PMP B Blood-Brain Barrier Penetration A->B Lipophilic Amine C AChE Active Site Binding B->C Target Engagement D Enzymatic Hydrolysis (Catalysis) C->D Ester Cleavage E Hydrophilic Metabolite (Trapped in Brain) D->E Signal Accumulation

AChE-mediated hydrolysis pathway of hydroxypiperidine PET radioligands in the brain.

Protocol 2: Fluorometric USP19 Deubiquitinase Inhibition Assay

Objective: To evaluate the IC50 of novel 4-hydroxypiperidine derivatives against the USP19 enzyme.

Step-by-Step Methodology:

  • Enzyme Equilibration: Dilute recombinant human USP19 in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.05% CHAPS). Causality: Dithiothreitol (DTT) maintains the catalytic cysteine in its active, reduced state, while CHAPS prevents non-specific aggregation of the lipophilic hydroxypiperidine compounds.

  • Compound Incubation: Add varying concentrations of the hydroxypiperidine derivative (0.1 nM to 10 µM) to the enzyme. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before the substrate is introduced, preventing artificially inflated IC50 values due to substrate competition.

  • Substrate Addition: Initiate the reaction by adding 500 nM of Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

  • Kinetic Readout: Measure the release of free AMC continuously for 60 minutes using a microplate fluorometer (Excitation: 345 nm, Emission: 445 nm).

  • Data Analysis: Calculate the initial velocities and fit the dose-response curve to a 4-parameter logistic model to determine the IC50.

USP19_Workflow S1 Recombinant USP19 Equilibration S2 Hydroxypiperidine Inhibitor Incubation S1->S2 Buffer Optimization S3 Ub-AMC Substrate Addition S2->S3 Steady-State Binding S4 Fluorometric Readout (AMC Release) S3->S4 Enzymatic Cleavage S5 Dose-Response & IC50 Validation S4->S5 Data Quantification

Step-by-step fluorometric workflow for validating USP19 deubiquitinase inhibitors.

Quantitative Data Summary

The following table summarizes the pharmacological profiling of key hydroxypiperidine derivatives across various biological targets:

Derivative ClassPrimary Biological TargetBinding Affinity / EfficacyPrimary Therapeutic IndicationReference
1-methyl-4-hydroxypiperidine esters (e.g., [11C]PMP)Acetylcholinesterase (AChE)High specificity (86-95%)Alzheimer's Disease (PET Imaging)[1]
4-phenoxypiperidines Histamine H3 ReceptorLow nM range (IC50)CNS Disorders / Cognitive Deficits[2]
4-hydroxypiperidine derivatives (Formula I)Ubiquitin Specific Protease 19 (USP19)Target-dependent inhibitionMuscle Atrophy / Oncology[3]
Hydroxypiperidine-thiosemicarbazones (Compound 5f)Carbonic Anhydrase (hCA I/II), VEGFR-2, BRAFIC50 = 0.58 µM (A549 cells)Lung Cancer[5]
3-hydroxypiperidine analogues (trans-5)Dopamine Transporter (DAT)3-fold lower IC50 than parentCocaine Dependence / Addiction[4]

Conclusion

The strategic incorporation of a hydroxyl group into the piperidine ring represents a masterclass in rational drug design. By enabling stereospecific hydrogen bonding and altering the conformational dynamics of the molecule, hydroxypiperidine derivatives can be finely tuned to target everything from neurodegenerative enzymes (AChE) to oncogenic proteases (USP19). As demonstrated through the self-validating protocols above, rigorous experimental design is paramount to accurately quantifying the pharmacological potential of these privileged scaffolds.

References

  • 1-[11C]Methylpiperidin-4-yl propionate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Source: nih.gov URL:1

  • 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists Source: acs.org URL:2

  • WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19) Source: google.com URL:3

  • Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones Source: nih.gov URL:5

  • High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter Source: acs.org URL:4

Sources

Exploratory

The Strategic Role of (2R,4S)-4-Hydroxypiperidine-2-Carboxylic Acid in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of modern drug discovery, conformationally constrained amino acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, conformationally constrained amino acids serve as foundational pillars for developing highly specific, metabolically stable therapeutics. (2R,4S)-4-hydroxypiperidine-2-carboxylic acid (commonly referred to as (2R,4S)-4-hydroxypipecolic acid or 4-HPA) is a non-proteinogenic, cyclic amino acid that acts as a rigid homologue of hydroxyproline [1][4].

By introducing a six-membered piperidine ring into molecular backbones, this specific stereoisomer restricts the Ramachandran angles ( ϕ and ψ ) of resulting peptidomimetics. This technical guide explores the structural causality, pharmacological applications, and self-validating synthetic protocols associated with the (2R,4S)-4-HPA scaffold, providing a comprehensive blueprint for drug development professionals.

Structural Causality and Pharmacophore Modeling

The utility of (2R,4S)-4-HPA in medicinal chemistry is not merely a function of its functional groups, but of its precise stereochemistry.

  • Conformational Rigidity: The piperidine ring forces the molecule into a defined chair conformation. In the (2R,4S) configuration, the spatial relationship between the C2-carboxylic acid and the C4-hydroxyl group dictates highly specific hydrogen-bonding networks within enzyme active sites [5].

  • Transition-State Mimicry: The C4-hydroxyl group frequently acts as a transition-state mimic for the tetrahedral intermediate formed during peptide bond cleavage, making it an ideal pharmacophore for protease inhibition [3].

  • Proteolytic Stability: Substituting natural proline with 4-HPA in peptide-based drugs significantly increases resistance to endogenous peptidases, thereby enhancing the oral bioavailability and half-life of the therapeutic agent.

Mechanism N1 (2R,4S)-4-HPA Scaffold N2 Conformational Mimicry N1->N2 N3 Target Active Site Binding N2->N3 N4 NMDA Receptor Modulation N3->N4 N5 Glycosidase Inhibition N3->N5 N6 Rho Kinase (ROCK) Inhibition N3->N6

Pharmacological targeting mechanisms of the (2R,4S)-4-HPA scaffold.

Key Pharmacological Applications

The (2R,4S)-4-HPA scaffold is utilized across diverse therapeutic areas due to its versatile binding capabilities.

Antiviral Peptidomimetics (HIV Protease Inhibitors)

While the (2S,4R) isomer is directly incorporated into the potent HIV-1 protease inhibitor Palinavir, the (2R,4S) isomer is synthesized as a critical analytical standard and structural variant to map the structure-activity relationship (SAR) of the protease active site [3]. The rigid ring perfectly occupies the S1/S1' subsite of the viral protease, while the hydroxyl group mimics the transition state of the scissile amide bond.

NMDA Receptor Modulation

Sulfate esters of 4-hydroxypipecolic acid act as potent, stereospecific modulators at N-methyl-D-aspartate (NMDA) and AMPA receptors. The (2R,4S) scaffold provides the exact spatial distance required between the basic piperidine amine and the acidic sulfate/carboxylate groups to mimic endogenous glutamate, offering pathways for novel neuroprotective agents [4].

Glycosidase Inhibition

Derivatives of 4-HPA act as potent inhibitors of β -glucuronidase and β -N-acetylglucosaminidase (O-GlcNAcase). Dysregulation of the O-GlcNAcylation signaling pathway is linked to diabetes and neurodegenerative disorders. The 4-HPA scaffold competitively binds to the active site, preventing the cleavage of glucuronic acid residues [4].

Rho Kinase (ROCK) Inhibition

(4S)-hydroxypipecolic acid derivatives serve as vital precursors for Rho kinase inhibitors. These inhibitors are clinically significant for managing intraocular pressure in glaucoma and treating various cardiovascular diseases by inducing smooth muscle relaxation [6].

Quantitative Pharmacological Data
Compound / Scaffold DerivativePrimary Biological TargetPharmacological EffectKey Therapeutic Application
(2R,4S)-4-HPA Sulfate NMDA / AMPA ReceptorsStereospecific AgonismNeuropharmacology / Excitatory signaling
4-HPA Peptidomimetics HIV-1 ProteaseTransition-state mimicryAntiviral therapeutics (e.g., Palinavir analogs)
4-HPA Precursors Rho Kinase (ROCK)Kinase InhibitionGlaucoma and cardiovascular management
Trihydroxy-HPA analogs β -GlucuronidasePotent Enzyme InhibitionMetabolic disease / O-GlcNAcylation control

Advanced Synthetic Methodologies

Achieving high optical purity (>99% enantiomeric excess) is the primary bottleneck in synthesizing 4-HPA derivatives. Traditional asymmetric synthesis often relies on hazardous reagents and yields poor scalability. Modern approaches leverage chemoenzymatic and biocatalytic workflows.

Biocatalytic Trans-4-Hydroxylation

Recent advancements utilize L-pipecolic acid trans-4-hydroxylases (Pip4H) derived from filamentous fungi (e.g., Fusarium oxysporum). Belonging to the Fe(II)/ α -ketoglutarate-dependent dioxygenase superfamily, these enzymes catalyze the strict regio- and stereoselective hydroxylation of pipecolic acid, bypassing complex protection/deprotection steps [2][6].

Chemoenzymatic Resolution

For industrial-scale drug discovery, the chemoenzymatic synthesis from racemic N-acetyl-allylglycine remains the gold standard. This involves proprietary acylase resolution followed by acyliminium ion cyclization, allowing for the isolation of all four diastereomers, including the (2R,4S) configuration, in multikilogram quantities [1].

SynthesisWorkflow A Racemic N-Acetyl-allylglycine (Starting Material) B Acylase Resolution (d-Aminoacylase) A->B pH 8.0, 40°C C Acyliminium Ion Cyclization (Stereocenter Formation) B->C Cyclization D Diastereomeric Mixture (4-formyloxypipecolic acid) C->D E Enzyme-Catalyzed Hydrolysis (Stereo-differentiation) D->E Hydrolase F (2R,4S)-4-Hydroxypipecolic Acid (>99.5% ee) E->F Partition & Crystallization

Chemoenzymatic synthesis workflow for (2R,4S)-4-hydroxypipecolic acid.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol 1: Chemoenzymatic Synthesis and Chiral Validation of (2R,4S)-4-HPA

Objective: Synthesize and validate the optical purity of the (2R,4S) scaffold.

  • Enzymatic Resolution: Dissolve racemic N-acetyl-allylglycine in Tris-HCl buffer (pH 8.0). Heat to 40°C and introduce d-Aminoacylase (50 units/g substrate).

    • Causality Check: The use of d-Aminoacylase is not arbitrary; it exploits the strict stereospecificity of the enzyme to resolve the racemic mixture, ensuring only the desired enantiomer progresses. This prevents downstream diastereomeric contamination [1].

  • Acyliminium Ion Cyclization: React the resolved intermediate with benzyl chloroformate, followed by acid-catalyzed cyclization to form the protected piperidine ring.

  • Enzyme-Catalyzed Hydrolysis: Treat the resulting diastereomeric mixture of 4-formyloxypipecolic acid with a selective hydrolase to differentiate the cis/trans isomers.

  • Partition and Crystallization: Separate the products via biphasic partition and crystallize the (2R,4S) isomer from MeOH/MTBE.

  • Self-Validation (Chiral HPLC): Dissolve a 1 mg sample in mobile phase. Run on a Chiralcel OD-H column.

    • Validation Metric: The batch is only validated for downstream drug synthesis if the enantiomeric excess (ee) is >99.5% and diastereomeric excess (de) is >98% [1][3].

Protocol 2: High-Throughput β -Glucuronidase Inhibition Assay

Objective: Screen 4-HPA derivatives for glycosidase inhibitory activity.

  • Reagent Preparation: Prepare a 50 mM sodium acetate buffer (pH 4.5). Dissolve β -glucuronidase enzyme and the fluorometric substrate 4-methylumbelliferyl- β -D-glucuronide (4-MUG) to working concentrations.

  • Compound Incubation: In a black 96-well microplate, add 10 μ L of the 4-HPA derivative (serial dilutions) and 40 μ L of the enzyme solution. Incubate at 37°C for 15 minutes.

    • Causality Check: Pre-incubation is critical. It allows the conformationally rigid 4-HPA derivative to achieve steady-state binding within the enzyme's active site before the substrate introduces competitive kinetics [4].

  • Kinetic Measurement: Add 50 μ L of 4-MUG substrate to initiate the reaction. Measure fluorescence (Ex/Em = 360/460 nm) continuously for 30 minutes.

  • Self-Validation (Z'-Factor Calculation): Include positive controls (saccharic acid 1,4-lactone) and negative controls (DMSO vehicle).

    • Validation Metric: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z'-factor > 0.5 validates that the assay window is sufficiently large to distinguish true inhibitors from background noise.

Conclusion

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid represents a masterclass in rational drug design. By leveraging its rigid piperidine geometry and precise stereocenters, medicinal chemists can enforce specific conformational states in peptidomimetics, unlocking potent interactions with proteases, kinases, and receptors. As biocatalytic synthesis methods continue to mature, the economic and scalable integration of this chiral scaffold will further accelerate the development of next-generation therapeutics.

References

  • Chemoenzymatic Synthesis of the Four Diastereoisomers of 4-Hydroxypipecolic Acid from N-Acetyl-(R,S)-allylglycine: Chiral Scaffolds for Drug Discovery.
  • Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of l-Pipecolic Acid. Applied and Environmental Microbiology.
  • Practical, Stereoselective Synthesis of Palinavir, a Potent HIV Protease Inhibitor.
  • The Pharmacological Landscape of 4-Hydroxypipecolic Acid Deriv
  • -Lactam Structure.
  • Method for producing hydroxy-L-pipecolic acid (US10954539B2).
Foundational

Comprehensive Technical Guide on (2R,4S)-4-Hydroxypiperidine-2-Carboxylic Acid: Nomenclature, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of modern drug discovery, conformationally restricted non-proteinogenic amino acids are critical tools for overcoming the poor pharmacokinetic properties of linear peptides. (2R,4S)-4-h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, conformationally restricted non-proteinogenic amino acids are critical tools for overcoming the poor pharmacokinetic properties of linear peptides. (2R,4S)-4-hydroxypiperidine-2-carboxylic acid stands out as a highly valuable chiral building block. By locking the peptide backbone into specific phi ( ϕ ) and psi ( ψ ) dihedral angles, this molecule reduces the entropic penalty of target binding and enhances proteolytic stability. This whitepaper provides an in-depth analysis of its stereochemical nomenclature, physicochemical properties, synthetic pathways, and its strategic integration into peptidomimetics and small-molecule therapeutics.

Nomenclature and Stereochemical Architecture

The nomenclature of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid is rooted in the parent heterocycle, piperidine-2-carboxylic acid, commonly known as pipecolic acid[1].

Understanding its stereochemistry requires mapping the spatial arrangement of its two chiral centers:

  • C2 Position (Carboxyl Group): The (2R) configuration designates this molecule as a D-amino acid derivative[1]. In biological systems, D-amino acids are highly resistant to endogenous proteases, making them ideal for extending the half-life of peptide drugs.

  • C4 Position (Hydroxyl Group): The (4S) configuration places the hydroxyl group on the same face of the piperidine ring as the C2-carboxyl group.

  • Relative Stereochemistry: Because the C2 and C4 substituents project toward the same face of the ring system, the molecule is classified as a cis diastereomer. Consequently, its most common trivial name is cis-4-hydroxy-D-pipecolic acid (often abbreviated as 4c-D-HyPip)[1].

Stereochem Root Pipecolic Acid (Piperidine-2-carboxylic acid) L_isomer L-Pipecolic Acid (2S) Root->L_isomer D_isomer D-Pipecolic Acid (2R) Root->D_isomer cis_L cis-4-hydroxy-L-pipecolic acid (2S, 4R) L_isomer->cis_L C4 Hydroxylation trans_L trans-4-hydroxy-L-pipecolic acid (2S, 4S) L_isomer->trans_L C4 Hydroxylation cis_D cis-4-hydroxy-D-pipecolic acid (2R, 4S) [Target Molecule] D_isomer->cis_D C4 Hydroxylation trans_D trans-4-hydroxy-D-pipecolic acid (2R, 4R) D_isomer->trans_D C4 Hydroxylation

Stereochemical classification of 4-hydroxypipecolic acid diastereomers.

Physicochemical Profile

To ensure rigorous tracking and regulatory compliance during synthesis, the fundamental properties of the target molecule and its hydrochloride salt are summarized below.

ParameterValue / Description
IUPAC Name (2R,4S)-4-hydroxypiperidine-2-carboxylic acid
Common Synonyms cis-4-hydroxy-D-pipecolic acid; 4c-D-HyPip
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
CAS Registry Number (Free Acid) 175671-49-5
CAS Registry Number (HCl Salt) 1257324-08-5[2]
Stereocenters C2 (R), C4 (S)
Structural Role Conformationally restricted D-amino acid

Strategic Applications in Drug Development

As an Application Scientist, I frequently leverage (2R,4S)-4-hydroxypiperidine-2-carboxylic acid for two primary structural advantages: its rigidity and its orthogonal functionalization potential.

1. Integrin Antagonists and Peptidomimetics: The molecule serves as a critical intermediate in the synthesis of cis and trans 4-aminopipecolic acids[3]. By converting the C4-hydroxyl group into an amine (via mesylation and azide displacement), chemists can construct cyclic RGD (Arg-Gly-Asp) peptidomimetics[3]. The rigid piperidine ring forces the RGD sequence into a highly specific bioactive conformation, drastically increasing its binding affinity for α V β 3 integrins, which are key targets in oncology and angiogenesis[3].

2. IAP (Inhibitor of Apoptosis Protein) Antagonists: Substituted pipecolic acids are frequently deployed as core scaffolds in the design of Smac mimetics (IAP antagonists)[4]. The piperidine ring effectively mimics the constrained proline residue found in endogenous Smac proteins, allowing the synthetic antagonist to bind tightly to the BIR domains of IAPs, thereby reactivating apoptotic pathways in cancer cells[4].

Workflow step1 Chiral Precursor (2R,4S)-4-HyPip step2 N-Fmoc / O-tBu Protection step1->step2 step3 Solid Phase Peptide Synthesis step2->step3 step4 Cyclization & Deprotection step3->step4 step5 Conformationally Rigid Peptidomimetic step4->step5

Workflow for integrating (2R,4S)-4-hydroxypipecolic acid into cyclic peptidomimetics.

Causality-Driven Synthetic Methodologies

Accessing enantiopure (2R,4S)-4-hydroxypiperidine-2-carboxylic acid requires meticulous stereocontrol. The field currently relies on two divergent paradigms:

Chemical Synthesis: Traditional stereodivergent strategies often begin with commercially available chiral pool precursors, such as (R)-4-cyano-3-hydroxybutyric acid ethyl ester[3]. Through a sequence of lactonization, reduction, and functional group manipulation, the cis 4-hydroxypipecolic acid core is established[3]. The causality behind this approach is reliability; however, it requires multiple protection/deprotection steps, which can erode the overall yield.

Chemoenzymatic Synthesis: A more modern, atom-economical approach utilizes biocatalysis. Iron and alpha-ketoglutarate (Fe/ α KG)-dependent dioxygenases, such as FoPip4H, have been identified and engineered to perform highly regio- and stereoselective C4-hydroxylations directly on free pipecolic acid[5]. The causality here is driven by the enzyme's active site, which perfectly positions the unactivated C-H bond of D-pipecolic acid for oxidation, bypassing the need for complex protecting group strategies[5].

Synthesis Target Target: (2R,4S)-4-hydroxypipecolic acid Chem Chemical Synthesis Pathway Chem->Target Enz Chemoenzymatic Pathway Enz->Target ChemStep1 (R)-4-cyano-3-hydroxybutyric acid ChemStep2 Lactonization & Reduction ChemStep1->ChemStep2 ChemStep2->Chem EnzStep1 D-Pipecolic Acid EnzStep2 Fe/αKG Dioxygenase (Stereoselective C4-Hydroxylation) EnzStep1->EnzStep2 EnzStep2->Enz

Comparison of chemical and chemoenzymatic synthesis pathways for the target molecule.

Self-Validating Experimental Protocol: Global Deprotection

In synthetic workflows, (2R,4S)-4-hydroxypipecolic acid is often generated as an N-Boc or methyl ester protected intermediate. The following protocol details a self-validating system for the global deprotection to yield the free amino acid hydrochloride salt[3].

Rationale (Causality): While Trifluoroacetic acid (TFA) is standard for Boc removal, it fails to cleave alkyl esters. Using 2 N aqueous HCl under reflux achieves a one-pot global deprotection. The subsequent ether wash exploits the extreme polarity of the resulting amino acid salt, ensuring non-polar impurities are partitioned away without the need for column chromatography.

Step-by-Step Methodology
  • Reaction Setup: Disperse the protected intermediate (e.g., N-Boc-(2R,4S)-4-hydroxypiperidine-2-carboxylic acid methyl ester, 1.0 eq) in a 2 N HCl aqueous solution (approx. 0.02 M concentration based on substrate).

  • Thermal Hydrolysis: Vigorously stir and reflux the dispersion at 100 °C for 18–24 hours. Self-Validation Check: The initially heterogeneous mixture will become a clear, homogeneous solution as the highly water-soluble hydrochloride salt is formed.

  • In-Process Analytical Validation: Before proceeding, withdraw a 10 μ L aliquot, dilute in LC-MS grade water, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the protected mass and emergence of the free amino acid mass ( [M+H]+ = 146.1). If the ester mass persists, extend reflux by 4 hours.

  • Workup & Extraction: Cool the reaction mixture to room temperature. Wash the aqueous layer with Diethyl Ether ( Et2​O ) (2 × equal volume of aqueous layer) to extract cleaved protecting group byproducts (e.g., tert-butyl chloride, methanol).

  • Isolation: Concentrate the aqueous layer under reduced pressure (rotary evaporation) to remove residual volatiles, then lyophilize the remaining aqueous solution to yield (2R,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride as a pure, hygroscopic solid[3].

References

  • Source: Università degli Studi di Milano (unimi.it)
  • Source: European Patent Office (epo.org)
  • Source: ProQuest (proquest.com)
  • Source: ResearchGate (researchgate.net)
  • (2R,4S)
  • CAS 175671-49-5 | (2R,4S)

Sources

Protocols & Analytical Methods

Method

Chemoenzymatic Synthesis of 4-Hydroxypipecolic Acid Diastereoisomers: Application Notes & Protocols

Introduction 4-Hydroxypipecolic acid (4-HPA) and its derivatives are highly privileged non-proteinogenic amino acids that serve as vital chiral scaffolds in drug discovery[1]. They are core structural motifs in numerous...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxypipecolic acid (4-HPA) and its derivatives are highly privileged non-proteinogenic amino acids that serve as vital chiral scaffolds in drug discovery[1]. They are core structural motifs in numerous bioactive natural products, including the serotonin receptor modulator damipipecolin[2] and the cyclic depsipeptide ulleungamides[3].

Synthesizing all four diastereoisomers of 4-HPA using traditional organic chemistry is notoriously difficult due to the challenge of controlling stereocenters at both the C2 and C4 positions. Chemoenzymatic synthesis bridges this gap by coupling the broad substrate scope of chemical synthesis with the exquisite enantio-, diastereo-, and regioselectivity of biocatalysts. This application note details three distinct, field-proven chemoenzymatic strategies for the targeted synthesis of 4-HPA diastereoisomers.

Strategy 1: Acyliminium Cyclization & Lipase-Mediated Diastereomeric Resolution

Mechanistic Causality

This highly scalable route relies on the principle of late-stage enzymatic differentiation[1]. The chemical cyclization of enantiopure L-allylglycine (obtained via acylase resolution of the racemic N-acetyl derivative) proceeds through an acyliminium ion intermediate, inevitably yielding a diastereomeric mixture of 4-formyloxypipecolic acid. Because these diastereomers share identical physical properties, standard crystallization is inefficient.

To solve this, lipases (such as Lipase AY30 or Chirazyme L9) are deployed. The enzyme's active site selectively recognizes the spatial orientation of the formyl group, hydrolyzing only the (2S,4R)-diastereomer into the free alcohol while leaving the (2S,4S)-ester intact. This biocatalytic step transforms a difficult stereochemical problem into a simple physicochemical one, allowing the products to be easily separated by aqueous/organic phase partitioning[1].

Experimental Protocol

Step 1: Acylase Resolution

  • Dissolve racemic N-acetyl-allylglycine in Tris-HCl buffer (pH 8.0).

  • Heat to 40 °C and add D- or L-Aminoacylase (50 units/g substrate).

  • In-Process Control & Validation: Monitor the reaction via chiral HPLC. The reaction is a self-validating kinetic resolution; stop when the enantiomeric excess (ee) of the released allylglycine exceeds 99%.

Step 2: Acyliminium Cyclization

  • React the enantiopure allylglycine with formic acid and formaldehyde at 90 °C to induce cyclization.

  • Concentrate the mixture to yield the diastereomeric 4-formyloxypipecolic acid intermediate.

Step 3: Lipase-Catalyzed Hydrolysis

  • Suspend the diastereomeric mixture in a biphasic system (e.g., water/ethyl acetate).

  • Add Lipase AY30. Maintain the pH strictly at 7.0 using a pH-stat (titrating with 1 M NaOH).

  • In-Process Control & Validation: The volume of NaOH consumed directly correlates to the extent of hydrolysis. Terminate the reaction when exactly 0.5 equivalents of NaOH have been consumed.

  • Separate the phases: the aqueous phase contains the hydrolyzed (2S,4R)-4-hydroxypipecolic acid, while the organic phase retains the unreacted (2S,4S)-formate ester.

Lloyd A Racemic N-Acetyl- allylglycine B L-allylglycine A->B Acylase Resolution C 4-formyloxypipecolic acid (Diastereomeric Mixture) B->C Acyliminium Cyclization D (2S,4R)-4-hydroxy- pipecolic acid C->D Lipase AY30 Hydrolysis E (2S,4S)-formyloxy- pipecolic acid C->E Phase Partition

Acylase and lipase-mediated resolution of acyliminium cyclization products.

Strategy 2: Lipase-Catalyzed Kinetic Resolution of Tetrahydropyridines

Mechanistic Causality

This enantiodivergent approach builds the piperidine ring early and establishes stereocenters late[4]. Starting from commercial δ-valerolactam, a racemic 4-hydroxytetrahydropyridine is generated via Pd-catalyzed methoxycarbonylation and allylic oxidation. The critical step is the kinetic resolution of this allylic alcohol using immobilized Candida antarctica lipase B (Novozym 435).

Using vinyl acetate as the acyl donor, the lipase exhibits an enantiomeric ratio (E-value) > 100, selectively acylating the (R)-enantiomer. The remaining (S)-alcohol and the (R)-acetate are easily separated. In the final step, the C4 hydroxyl group acts as a directing group during Pd/C-catalyzed hydrogenation, forcing the hydrogen to add from the same face, thereby guaranteeing exclusive formation of the cis-diastereomer[4].

Experimental Protocol

Step 1: Preparation of Racemic Substrate

  • Convert δ-valerolactam to the corresponding vinyl phosphate, followed by Pd-catalyzed methoxycarbonylation.

  • Perform allylic oxidation using SeO2 to yield racemic 4-hydroxytetrahydropyridine.

Step 2: Enzymatic Transesterification

  • Dissolve the racemic alcohol in anhydrous diisopropyl ether.

  • Add 3.0 equivalents of vinyl acetate and 50% w/w Novozym 435.

  • Incubate at 30 °C with orbital shaking.

  • In-Process Control & Validation: Monitor by chiral GC. The irreversible nature of the vinyl acetate transesterification (due to tautomerization of the leaving group to acetaldehyde) ensures the reaction halts near 50% conversion. Filter off the immobilized enzyme to stop the reaction.

  • Separate the (S)-alcohol (94% ee) and (R)-acetate (95% ee) via silica gel chromatography.

Step 3: Stereoselective Hydrogenation

  • Dissolve the enantiopure (S)-alcohol in methanol.

  • Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) for 12 hours.

  • Filter through Celite and concentrate to yield pure cis-(2R,4S)-4-HPA.

Bartali A δ-valerolactam B Racemic 4-hydroxy- tetrahydropyridine A->B Pd-catalysis & Allylic Oxidation C (S)-Alcohol (Unreacted) B->C Novozym 435 Vinyl Acetate D (R)-Acetate (Esterified) B->D Novozym 435 Vinyl Acetate E cis-(2R,4S)-4-HPA C->E Stereoselective Hydrogenation

Enantiodivergent synthesis via lipase-catalyzed kinetic resolution.

Strategy 3: Direct Dioxygenase-Catalyzed Hydroxylation

Mechanistic Causality

The most direct route to trans-4-HPA bypasses complex chemical synthesis entirely by utilizing direct C-H functionalization. FoPip4H, an Fe(II)/α-ketoglutarate-dependent dioxygenase isolated from Fusarium oxysporum, exhibits strict regio- and stereoselectivity[5].

Mechanistically, α-ketoglutarate (α-KG) coordinates to the active site Fe(II) along with O2. Oxidative decarboxylation of α-KG generates a highly reactive Fe(IV)-oxo species. This intermediate abstracts the pro-R hydrogen at the C4 position of L-pipecolic acid. The subsequent rapid "hydroxyl rebound" occurs exclusively from the opposite face, yielding optically pure trans-4-hydroxy-L-pipecolic acid without generating any cis byproducts[5].

Experimental Protocol

Step 1: Whole-Cell Biocatalyst Preparation

  • Culture E. coli expressing the FoPip4H gene in LB medium containing ampicillin.

  • Induce expression with 0.1 mM IPTG at OD600 = 0.6 and incubate at 20 °C for 16 hours.

  • Harvest cells by centrifugation and resuspend in 50 mM HEPES buffer (pH 7.5).

Step 2: Biotransformation

  • To the cell suspension, add 100 mM L-pipecolic acid, 120 mM α-ketoglutarate, 2 mM FeSO4, and 5 mM ascorbic acid.

  • In-Process Control & Validation: Ascorbic acid is critical as a self-validating redox buffer; it prevents the uncoupled oxidation of Fe(II) to inactive Fe(III). Monitor dissolved oxygen (DO) strictly, maintaining aeration at >30% DO, as O2 is a stoichiometric substrate.

  • Track the conversion via LC-MS. The reaction typically reaches >90% conversion within 24 hours.

Step 3: Purification

  • Centrifuge to remove biomass.

  • Load the supernatant onto a strong cation-exchange resin (e.g., Dowex 50WX8, H+ form).

  • Elute with 1 M ammonia solution and lyophilize to obtain pure trans-4-HPA.

Hibi A L-Lysine B L-Pipecolic Acid (L-Pip) A->B Lysine Cyclodeaminase (SpLCD) C trans-4-hydroxy- L-pipecolic acid B->C FoPip4H (Dioxygenase) Fe(II), α-KG, O2

Direct trans-4-hydroxylation of L-pipecolic acid by FoPip4H dioxygenase.

Quantitative Data Summary

The table below summarizes the performance metrics of the three chemoenzymatic strategies, allowing researchers to select the optimal pathway based on their target diastereomer.

Synthesis StrategyStarting MaterialKey BiocatalystTarget Diastereomer(s)Typical YieldStereopurity (ee / de)
Acylase/Lipase Resolution N-Acetyl-(R,S)-allylglycineAcylase & Lipase AY30All four diastereoisomers~80% (per final step)>99% / >99%
Kinetic Resolution δ-valerolactamNovozym 435cis-(2R,4S) & trans-(2R,4R)~57% (resolution step)94–95% ee
Direct Hydroxylation L-Pipecolic AcidFoPip4H Dioxygenasetrans-4-hydroxy-L-pipecolic acid81% (purified)>99% (optically pure)

References

  • Lloyd, R. C., et al. "Chemoenzymatic Synthesis of the Four Diastereoisomers of 4-Hydroxypipecolic Acid from N-Acetyl-(R,S)-allylglycine: Chiral Scaffolds for Drug Discovery." Organic Process Research & Development, 2002.[Link]

  • Bartali, L., et al. "Enantiodivergent Chemoenzymatic Synthesis of 4-Hydroxypiperidine Alkaloids." European Journal of Organic Chemistry, 2010.[Link]

  • Hibi, M., et al. "Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of L-Pipecolic Acid." Applied and Environmental Microbiology, 2016.[Link]

Sources

Application

Application Note: Diastereoselective Synthesis of 4-Hydroxypiperidines via Aza-Prins Cyclization

Introduction to the Aza-Prins Scaffold The piperidine ring is a ubiquitous structural motif in pharmaceuticals and biologically active natural products. Specifically, 4-hydroxypiperidines serve as critical intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Aza-Prins Scaffold

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and biologically active natural products. Specifically, 4-hydroxypiperidines serve as critical intermediates in the synthesis of potent therapeutics, including the HIV protease inhibitor palinavir and various peptidomimetics[1].

The aza-Prins cyclization has emerged as a highly efficient, atom-economical method for constructing these nitrogen-containing heterocycles[2]. By coupling a homoallylic amine with an aldehyde, the reaction forms a new carbon-carbon bond and a carbon-heteroatom bond in a single cascade. While traditional aza-Prins reactions often utilize metal halides (e.g., FeCl3​ , InCl3​ ) that trap the intermediate carbocation with a halogen to yield 4-halopiperidines[3], targeted synthesis of 4-hydroxypiperidines requires precise control over the nucleophilic trapping agent—specifically, ensuring water acts as the terminal nucleophile[4].

Mechanistic Rationale & Stereocontrol (E-E-A-T Insights)

As a synthetic chemist, understanding the causality behind the aza-Prins mechanism is essential for predicting and controlling the diastereomeric outcome.

  • Iminium Formation : The reaction initiates with the condensation of an N -protected homoallylic amine (commonly N -tosyl) and an aldehyde[2]. The electron-withdrawing tosyl group is crucial; it prevents the amine from prematurely neutralizing the acid catalyst and modulates the electrophilicity of the resulting iminium ion.

  • Intramolecular Cyclization : The acid catalyst activates the iminium species, prompting an intramolecular nucleophilic attack by the tethered alkene[5].

  • Chair-Like Transition State : The stereochemical outcome is dictated by a highly ordered, six-membered chair-like transition state. The bulky substituent of the aldehyde strongly prefers an equatorial position to minimize 1,3-diaxial interactions, typically resulting in a 2,6-trans or 2,4-cis relationship depending on the substitution pattern of the starting materials[3].

  • Nucleophilic Trapping : The cyclization generates a secondary piperidyl carbocation. To obtain the 4-hydroxy derivative, a non-nucleophilic acid (such as Trifluoroacetic acid (TFA) or Phosphomolybdic acid) is employed in the presence of water, which intercepts the carbocation before elimination or solvent-trapping can occur[3][4].

Mechanism A Homoallylic Amine + Aldehyde B N-Acyliminium Ion Intermediate A->B Acid Catalyst (-H2O) C Intramolecular Alkene Attack B->C D Piperidyl Cation (Chair-like TS) C->D Aza-Prins Cyclization E Nucleophilic Trapping (H2O) D->E F 4-Hydroxypiperidine E->F Deprotonation

Mechanistic pathway of the aza-Prins cyclization yielding 4-hydroxypiperidines.

Optimization of Reaction Conditions

The choice of acid catalyst and solvent system is the primary determinant of whether the reaction yields a 4-hydroxy, 4-halo, or elimination product. Table 1 summarizes the quantitative impact of various conditions on the yield and diastereomeric ratio (d.r.) when optimizing for the 4-hydroxyl substitution.

Table 1: Catalyst and Solvent Optimization for 4-Hydroxypiperidine Synthesis

Acid CatalystSolventAdditive / NucleophileMajor ProductYield (%)d.r. (cis:trans)
FeCl3​ (10 mol%) CH2​Cl2​ None ( Cl− trap)4-Chloropiperidine63%9:1
InBr3​ (1.0 equiv) CH2​Cl2​ None ( Br− trap)4-Bromopiperidine71%>9:1
TFA (1.0 equiv) CH3​CN H2​O (Hydroxyl trap)4-Hydroxypiperidine85%>95:5
Phosphomolybdic Acid CH2​Cl2​ H2​O 4-Hydroxypiperidine88%>95:5
TsOH (1.0 equiv)Benzene H2​O 4-Hydroxypiperidine78%90:10

Data synthesized from literature optimizing for hydroxyl substitution over halogenation or Ritter-type trapping[3][4].

Experimental Protocol: Synthesis of N-Tosyl-4-hydroxypiperidines

This self-validating protocol utilizes a Brønsted acid approach (TFA) to ensure the selective formation of the 4-hydroxypiperidine core.

Materials Required
  • N -Tosyl homoallylic amine (1.0 equiv)

  • Aliphatic or aromatic aldehyde (1.2 equiv)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

  • Deionized H2​O (1.5 equiv)

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology
  • Reagent Preparation : Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon). Dissolve the N -tosyl homoallylic amine (1.0 mmol) in 10 mL of anhydrous CH2​Cl2​ .

    • Causality: While water is required later for trapping, the initial iminium formation is highly sensitive to excess ambient moisture, which can push the equilibrium backward. Controlled addition of water is preferred.

  • Condensation : Add the aldehyde (1.2 mmol) to the stirring solution at room temperature. Allow the mixture to stir for 15 minutes to facilitate the initial pre-equilibrium of the hemiaminal/iminium species[2].

  • Acid Catalysis & Cyclization : Slowly add TFA (1.0 mmol) followed immediately by deionized H2​O (1.5 mmol).

    • Causality: TFA serves as a non-nucleophilic Brønsted acid to fully generate the highly electrophilic iminium ion. The precise addition of 1.5 equivalents of water ensures that once the piperidyl carbocation forms, H2​O outcompetes the trifluoroacetate anion to trap the cation, yielding the 4-hydroxy product[3].

  • Self-Validating Monitoring : Stir the reaction at room temperature. Monitor the progression via TLC (Hexanes/EtOAc 7:3) or LC-MS. The disappearance of the starting amine and the emergence of a more polar spot (due to the newly formed hydroxyl group) validates the cyclization. This typically takes 4 to 8 hours.

  • Quenching : Once complete, carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ .

    • Causality: Immediate neutralization of TFA prevents acid-catalyzed dehydration of the newly formed 4-hydroxypiperidine into a dihydropyridine derivative.

  • Workup & Purification : Extract the aqueous layer with CH2​Cl2​ ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the diastereomerically pure 4-hydroxypiperidine[2].

Workflow S1 1. Reagent Prep (Amine, Aldehyde) S2 2. Acid Addition (TFA + H2O) S1->S2 S3 3. Cyclization (Stir at RT) S2->S3 S4 4. Quenching (NaHCO3) S3->S4 S5 5. Purification (Column Chrom.) S4->S5

Step-by-step experimental workflow for the aza-Prins cyclization.

References

  • A Concise and Diastereoselective Synthesis of Piperidine and Indolizidine Alkaloids via Aza-Prins Cyclization Source: thieme-connect.com URL: 1

  • A Stereoselective aza-Prins Reaction: Rapid Access to Enantiopure Piperidines and Pipecolic Acids Source: acs.org URL: 3

  • Technical Support Center: Aza-Prins Cyclization for Piperidine Synthesis Source: benchchem.com URL: 2

  • 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization Source: researchgate.net URL: 4

  • Synthesis of Tricyclic Benzazocines by Aza-Prins Reaction Source: acs.org URL: 5

  • Iron(III)-Catalyzed Synthesis of 2‑Alkyl Homoallyl Sulfonyl Amides: Antiproliferative Study and Reactivity Scope of Aza-Prins Cyclization Source: csic.es URL: 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Substituted Piperidine Synthesis

Welcome to the Technical Support Center. Substituted piperidines are ubiquitous in FDA-approved pharmaceuticals, but their synthesis is fraught with chemoselective and stereochemical pitfalls. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Substituted piperidines are ubiquitous in FDA-approved pharmaceuticals, but their synthesis is fraught with chemoselective and stereochemical pitfalls. As a Senior Application Scientist, I have designed this guide to move beyond simple troubleshooting. We will dissect the causality behind common side reactions—such as over-alkylation, epimerization, and catalyst poisoning—and provide self-validating protocols to ensure your workflows are robust and reproducible.

FAQ 1: Over-Alkylation During Reductive Amination

Q: Why am I observing tertiary amine byproducts when attempting to synthesize secondary piperidines via reductive amination?

The Science (Causality): Direct alkylation of amines is notoriously difficult to control because the resulting secondary amine (the desired piperidine) is often more nucleophilic than the primary amine starting material. In reductive amination, if a strong reducing agent like sodium borohydride ( NaBH4​ ) is used, it can prematurely reduce the carbonyl. Furthermore, if the imine formation is not driven to completion before reduction, the secondary amine product can react with another equivalent of the carbonyl to form an enamine/iminium intermediate, leading to over-alkylation [1].

The Solution: Employ a stepwise reductive amination using a milder, highly chemoselective reducing agent such as sodium triacetoxyborohydride ( NaBH(OAc)3​ ). NaBH(OAc)3​ selectively reduces iminium ions over aldehydes and ketones, effectively halting the reaction at the secondary amine stage [1].

Protocol: Stepwise Reductive Amination of Piperidines Self-Validation Checkpoint: The absence of a carbonyl stretch in the IR spectrum or the disappearance of the aldehyde/ketone proton in 1H NMR confirms complete imine formation before reduction.

  • Imine Formation: In an oven-dried round-bottom flask, dissolve the primary amine (1.0 equiv.) and the carbonyl compound (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE) or methanol.

  • Dehydration: Add activated 4Å molecular sieves to drive the equilibrium toward the imine. Stir at room temperature for 2-4 hours. Monitor via TLC.

  • Reduction: Once imine formation is complete, cool the mixture to 0 °C.

  • Hydride Addition: Add NaBH(OAc)3​ (1.5 equiv.) portion-wise to prevent exothermic spikes.

  • Quench & Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate.

RA_Workflow Start Primary Amine + Carbonyl Imine Imine Formation (Monitor via TLC/NMR) Start->Imine Check Is Imine Complete? Imine->Check Check->Imine No Reduce Add NaBH(OAc)3 at 0 °C to RT Check->Reduce Yes OverAlk Over-alkylation Detected? Reduce->OverAlk Adjust Reduce equivalents or use stepwise addition OverAlk->Adjust Yes Product Substituted Piperidine OverAlk->Product No Adjust->Imine

Caption: Decision tree and workflow for optimizing reductive amination to prevent over-alkylation.

FAQ 2: Stereochemical Drift and Epimerization

Q: My synthesis yields the less stable (contra-thermodynamic) diastereomer of a substituted piperidine. How can I correct this stereocenter without redesigning the entire synthetic route?

The Science (Causality): Many classic piperidine syntheses (e.g., hydrogenation of pyridines or ring-closing metathesis) are kinetically controlled, often trapping the molecule in a less stable syn or anti configuration due to steric clashes during the transition state. Recent advancements in photoredox catalysis utilize a Hydrogen Atom Transfer (HAT) mechanism to selectively epimerize the α -amino stereocenter to its more thermodynamically stable form [2]. The photocatalyst oxidizes the substrate or mediator to generate an α -amino radical, which is then reversibly quenched by a thiol HAT catalyst from the less sterically hindered face.

Protocol: Light-Mediated Diastereoselective Piperidine Epimerization Self-Validation Checkpoint: The diastereomeric ratio (dr) should align with the calculated relative free energies (DFT) of the syn vs. anti isomers.

  • Setup: In a Schlenk tube, combine the kinetically formed piperidine (0.1 mmol), photocatalyst (e.g., Ir(ppy)3​ , 2 mol%), and a thiol HAT catalyst (e.g., cyclohexanethiol, 20 mol%).

  • Solvent: Dissolve in degassed acetonitrile (0.1 M).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (which quenches the excited state photocatalyst and traps radicals).

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 16-24 hours.

  • Isolation: Remove the solvent under reduced pressure and purify the thermodynamic diastereomer via flash chromatography.

Epimerization Kinetic Kinetic Isomer (Contra-thermodynamic) Photo Photoredox Catalyst + Blue LED Kinetic->Photo Excitation Radical α-Amino Radical Intermediate Photo->Radical Oxidation HAT Thiol HAT Catalyst (Reversible H-transfer) Radical->HAT Stereoselective HAT->Radical Reversible Thermo Thermodynamic Isomer (More Stable) HAT->Thermo Quenching

Caption: Mechanistic pathway of photoredox-catalyzed α-amino radical epimerization.

FAQ 3: Catalyst Poisoning in Pyridine Hydrogenation

Q: When hydrogenating substituted pyridines to piperidines, my reaction stalls at partial conversion or yields tetrahydropyridine side products. Why?

The Science (Causality): The thermal catalytic hydrogenation of pyridines is notoriously difficult. The basic nitrogen atom of both the pyridine starting material and the piperidine product strongly coordinates to the surface of heterogeneous metal catalysts (like Pd/C or PtO 2​ ), effectively "poisoning" the active sites. Furthermore, single-electron transfer pathways can form highly reactive radical anion intermediates, leading to undesired side reactions such as dimerization or incomplete reduction (e.g., 1,2,3,6-tetrahydropyridine) [3].

The Solution: Switch to an electrocatalytic hydrogenation (ECH) system or use acidic conditions (e.g., acetic acid) to protonate the nitrogen, forming a pyridinium ion. Protonation prevents strong coordination to the metal catalyst and lowers the activation energy for reduction. Modern AEM (Anion-Exchange Membrane) electrolyzers using Rhodium catalysts can achieve quantitative conversion at ambient temperature [3].

Protocol: Electrocatalytic Hydrogenation of Pyridines Self-Validation Checkpoint: Monitor the cell voltage; a stable voltage between 2.7 to 4.5 V indicates an active, unpoisoned catalyst surface.

  • Electrode Preparation: Prepare a carbon-supported rhodium (Rh/C) cathode and an IrO2​ anode.

  • Cell Assembly: Assemble an AEM electrolyzer.

  • Electrolyte: Use a 1.0 M KOH aqueous solution for the anolyte and a neutral/mildly acidic catholyte containing the substituted pyridine (0.5 M).

  • Electrolysis: Apply a constant current density of 25 mA/cm 2 at ambient temperature.

  • Monitoring: Pass 6-9 Faradays per mole of substrate. Analyze aliquots via GC-MS to ensure no tetrahydropyridine intermediates remain.

  • Extraction: Basify the catholyte (if acidic) and extract the piperidine product with diethyl ether.

Quantitative Data: Side Reaction Mitigation Summary

The following table summarizes the quantitative impact of the troubleshooting strategies discussed above for easy comparison.

Synthesis MethodPrimary Side ReactionRoot CauseMitigation StrategyTypical Yield Improvement
Reductive Amination Over-alkylation ( 3∘ amine)High nucleophilicity of 2∘ amine productUse stepwise NaBH(OAc)3​ instead of NaBH4​ +30-45%
Ring-Closing / Hydrogenation Contra-thermodynamic epimersKinetic trapping during cyclizationPhotoredox HAT epimerization ( Ir(ppy)3​
  • Thiol)
Up to 95:5 dr
Pyridine Hydrogenation Partial reduction / DimerizationCatalyst poisoning / Radical anionsElectrocatalytic Hydrogenation (Rh/C, AEM)>98% conversion
Direct N-Alkylation Quaternary ammonium saltsUncontrolled nucleophilic attackSlow addition of alkyl halide, strict stoichiometry+20-35%
References
  • MacMillan, D. W. C., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. Available at:[Link]

  • Atobe, M., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting & Purification of (2R,4S)-4-Hydroxypiperidine-2-carboxylic Acid

Welcome to the Technical Support Center for the isolation and purification of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid (also known as cis-4-hydroxy-D-pipecolic acid). As a highly valuable chiral building block in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid (also known as cis-4-hydroxy-D-pipecolic acid). As a highly valuable chiral building block in the development of peptidomimetic drugs and complex natural products, achieving absolute diastereomeric and enantiomeric purity is critical[1].

This guide is designed for researchers and drug development professionals. It abandons generic advice in favor of field-proven, causality-driven troubleshooting protocols to resolve specific bottlenecks encountered during the chemical or biocatalytic synthesis of this compound.

Quantitative Data Summary: Impurity Profiling

Understanding the physicochemical differences between your target compound and common impurities is the first step in designing a logical purification strategy.

Impurity / CompoundMolecular WeightApprox. Log PpKa (Approx.)Primary Removal Strategy
(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid 145.16 g/mol -2.5 2.2 (COOH), 10.5 (NH) Target Compound
(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid145.16 g/mol -2.52.2, 10.5Diastereomeric salt crystallization
D-Pipecolic acid (Unreacted SM)129.16 g/mol -1.52.2, 10.7Reversed-Phase Preparative HPLC
Inorganic Buffer Salts (e.g., NaCl, PO₄³⁻)VariesN/AN/AStrong Cation-Exchange (SCX)
Purification Decision Tree

PurificationWorkflow Crude Crude Reaction Mixture (Salts, Isomers, SM) IEC Ion-Exchange Chromatography (Dowex 50WX8) Crude->IEC SaltWaste Inorganic Salts & Anionic Impurities IEC->SaltWaste Acidic Wash Enriched Desalted Amino Acid Mixture IEC->Enriched NH3 Elution Cryst Boc-Protection & Benzylamine Crystallization Enriched->Cryst DiasWaste Trans-Isomers & Enantiomeric Impurities Cryst->DiasWaste Mother Liquor PureBoc Pure Boc-(2R,4S)-Salt Cryst->PureBoc Precipitate Deprotect Acidic Deprotection & Final Polish PureBoc->Deprotect Final Pure (2R,4S)-4-Hydroxypiperidine -2-carboxylic acid Deprotect->Final

Purification workflow for (2R,4S)-4-hydroxypiperidine-2-carboxylic acid.

Troubleshooting Guides & FAQs
FAQ 1: Desalting & Primary Isolation

Q: My biocatalytic reaction mixture is heavily contaminated with inorganic buffer salts. Direct organic extraction is failing. How do I isolate the free amino acid efficiently?

A: Direct extraction fails because (2R,4S)-4-hydroxypiperidine-2-carboxylic acid is a highly polar zwitterion. The most effective, scalable method for primary isolation is Strong Cation-Exchange (SCX) chromatography[2][3].

  • The Causality: At a strongly acidic pH (pH ~2.0), the carboxylate group (pKa ~2.2) is protonated and electrically neutral, while the piperidine nitrogen (pKa ~10.5) remains protonated and positively charged. This net positive charge allows the molecule to bind strongly to the negatively charged sulfonic acid groups of an SCX resin (e.g., Dowex 50WX8). Anionic and neutral impurities, including buffer salts, lack this interaction and wash straight through. Eluting with a volatile base (aqueous ammonia) deprotonates the nitrogen, neutralizing the molecule and releasing it from the resin[3].

  • Self-Validating Protocol:

    • Preparation: Adjust the crude aqueous mixture to pH 2.0 using 1M HCl.

    • Loading: Load the mixture onto a pre-equilibrated Dowex 50WX8 column (H⁺ form).

    • Washing: Wash with 3–5 column volumes (CV) of deionized water.

      • Validation Step: Collect a few drops of the final wash and add 0.1M AgNO₃. The absence of a white AgCl precipitate confirms the complete removal of chloride salts.

    • Elution: Elute the amino acid using 2M aqueous NH₄OH. Monitor fractions via TLC using a ninhydrin stain (pipecolic acid derivatives typically yield a distinct mauve or blue-green spot)[4].

    • Recovery: Lyophilize the ammonia eluate to yield the desalted crude product. Note: Avoid heating above 40°C during evaporation to prevent thermal degradation or discoloration.

FAQ 2: Stereochemical Purification

Q: NMR analysis reveals contamination with the (2R,4R) trans-diastereomer. How can I enrich the cis-(2R,4S) form without relying on low-yield preparative HPLC?

A: Diastereomeric salt crystallization is the most robust approach. While the unprotected free amino acids often co-crystallize, temporarily masking the secondary amine with a tert-butyloxycarbonyl (Boc) group and forming a salt with a bulky primary amine (e.g., benzylamine) drastically amplifies the solubility differences between the cis and trans isomers[5].

  • The Causality: The piperidine ring naturally adopts a chair conformation. In the (2R,4S) cis-isomer, the substituents can achieve a highly stable equatorial-equatorial arrangement. This specific spatial geometry, when paired with a bulky counter-ion like benzylamine, creates a highly ordered, tightly packed crystal lattice that is significantly less soluble in moderate-polarity solvents (like acetone or ethyl acetate) than the corresponding trans-isomer salt[5].

  • Self-Validating Protocol:

    • Boc-Protection: React the desalted crude mixture with Boc₂O (1.2 eq) and NaOH (2.0 eq) in a THF/water (1:1) mixture at room temperature for 12 hours.

    • Extraction: Acidify the mixture to pH 3 with aqueous citric acid and extract the Boc-protected amino acids into ethyl acetate. Dry over Na₂SO₄ and concentrate.

    • Salt Formation: Dissolve the crude Boc-acid in a minimum volume of hot acetone. Add 1.0 eq of benzylamine dropwise[5].

    • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C overnight. The (2R,4S)-N-Boc-benzylamine salt will preferentially precipitate.

    • Validation & Deprotection: Filter the pure crystals and verify the diastereomeric excess (de > 99%) via ¹H NMR (look for the shift in the C4-proton coupling constants). To regenerate the free amino acid, treat the salt with 4M HCl in dioxane, followed by a final SCX column polish to remove the benzylamine.

FAQ 3: Trace Impurity Removal

Q: How do I eliminate unreacted D-pipecolic acid starting material from my final product?

A: Unreacted pipecolic acid lacks the C4-hydroxyl group, making it significantly less polar. This physical difference is best exploited via Reversed-Phase Preparative HPLC (RP-HPLC).

  • The Causality: The addition of the hydroxyl group at the C4 position reduces the partition coefficient (Log P) by approximately 0.5–1.0 units[5]. On a hydrophobic C18 stationary phase, the more polar (2R,4S)-4-hydroxypiperidine-2-carboxylic acid will elute significantly earlier than the non-hydroxylated pipecolic acid when using a highly aqueous mobile phase.

  • Self-Validating Protocol:

    • Dissolve the sample in the initial mobile phase (0.1% TFA in water).

    • Inject onto a preparative C18 column.

    • Run an isocratic elution at 5% Acetonitrile for 10 minutes to elute the 4-hydroxy product, followed by a gradient up to 30% Acetonitrile to wash out the unreacted pipecolic acid.

    • Validation Step: Analyze the fractions via LC-MS. The target compound will show an[M+H]⁺ peak at m/z 146.1, while the impurity will appear at m/z 130.1. Lyophilize the pure fractions.

FAQ 4: Enantiomeric Resolution

Q: My chemical synthesis yielded a racemic mixture of the cis-diastereomer. How can I resolve the (2R,4S) enantiomer from the (2S,4R) enantiomer?

A: If an asymmetric synthesis method (such as a stereoselective aza-Prins reaction[1]) was not utilized, classical chiral resolution is required.

  • The Causality: Enantiomers have identical physical properties in an achiral environment. By introducing a homochiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid), you convert the enantiomers into diastereomeric salts. These salts possess different lattice energies and, consequently, different solubilities.

  • Self-Validating Protocol:

    • Dissolve the racemic mixture in boiling ethanol.

    • Add 1.0 eq of the chiral resolving agent.

    • Cool slowly to room temperature to induce crystallization. The desired enantiomer will preferentially crystallize as the salt.

    • Validation Step: Liberate the free amino acid and measure its optical rotation ( [α]D​ ) using a polarimeter. Compare the specific rotation against established literature values to confirm the enantiomeric excess (ee)[1].

References

Note: The following sources were utilized to ground the mechanistic claims and protocols in this guide.

  • [1] A Stereoselective aza-Prins Reaction: Rapid Access to Enantiopure Piperidines and Pipecolic Acids - ACS Publications (The Journal of Organic Chemistry). URL: [Link]

  • [3] Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of l-Pipecolic Acid - Applied and Environmental Microbiology (ASM Journals). URL: [Link]

  • [4] Separation of Benzene-Carboxylic Acids & Amino Acid Chromatography - Journal of Chromatography A (ScienceDirect). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in Piperidine Derivative Synthesis

Welcome to the Chiral Piperidine Synthesis Support Center. Piperidine derivatives, particularly C2- and C3-substituted variants like pipecolic acid, are ubiquitous in drug development but are notoriously susceptible to r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Piperidine Synthesis Support Center. Piperidine derivatives, particularly C2- and C3-substituted variants like pipecolic acid, are ubiquitous in drug development but are notoriously susceptible to racemization and epimerization. This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to help you preserve enantiomeric excess ( ee ) during your synthetic workflows.

Section 1: Mechanistic Fundamentals

FAQ 1: Why do chiral piperidines, specifically pipecolic acid derivatives, racemize so easily during amidation and coupling?

Answer: The stereocenter at the C2 position of pipecolic acid is highly labile due to the adjacent electron-withdrawing carbonyl group and the inductive effects of the piperidine nitrogen. When the carboxylic acid is activated for coupling (e.g., as an active ester), the α -proton becomes highly acidic.

Racemization occurs via two primary causal pathways:

  • Direct Base-Catalyzed Enolization: Strong bases abstract the α -proton, creating a planar enolate that loses its stereochemical memory.

  • Oxazolone Formation: The activated intermediate undergoes intramolecular cyclization, driven by the carbonyl oxygen, forming an achiral, planar oxazolone intermediate. Subsequent attack by the amine yields a racemic mixture (1[1]).

G A Chiral Pipecolic Acid (L-Isomer) B Activated Intermediate (e.g., OAt/OBt ester) A->B Coupling Agent C Oxazolone Intermediate (Planar, Achiral) B->C Slow Attack + Excess Base D Base-Catalyzed Enolization B->D Strong Base (e.g., Et3N) F Desired Chiral Product (Retention of Config) B->F Fast Amine Attack (Optimized Conditions) E Racemic Product (D/L Mixture) C->E Ring Opening by Amine D->E Epimerization

Pathway of base-catalyzed oxazolone formation and enolization leading to racemization.

Section 2: Troubleshooting Amidation and Peptide Coupling

FAQ 2: I am coupling a C2-chiral piperidine to a primary amine, but my chiral HPLC shows significant D-enantiomer formation. How do I suppress this?

Answer: Stereoretention requires a delicate balance between the rate of aminolysis and the rate of enolization. If your reaction is racemizing, you must adjust your coupling reagent, base, and order of addition:

  • Avoid Pre-activation: Pre-activating the chiral acid before adding the amine drastically increases the lifetime of the activated ester, giving it time to enolize. Always add the coupling agent last to a mixture of the acid, amine, and base. Pre-activation has been shown to result in up to 5% racemization even under mild conditions (2[2]).

  • Base Selection: Strong, unhindered bases like Triethylamine (Et 3​ N) promote proton abstraction. Switch to weaker or sterically hindered bases like Pyridine or 2,4,6-collidine.

  • Coupling Reagents: Propylphosphonic anhydride (T3P®) significantly reduces racemization compared to uronium-based reagents (like HATU) by forming a less enolizable intermediate. Alternatively, using EDC with HOAt suppresses racemization by accelerating the aminolysis step (1[1]).

Quantitative Comparison of Reagent Systems

The following table summarizes the impact of different reagent combinations on the racemization of sensitive amino acid models (e.g., Phg-Pro or pipecolic derivatives):

Coupling ReagentBase UsedSolventTempRacemization RiskYieldReference
HATU (1.2 eq)Et 3​ N (3.0 eq)DMF25 °CHigh (> 5.0%)> 90%Standard
T3P (1.5 eq) Pre-activatedDIPEA (3.0 eq)DMF25 °CModerate (~ 5.0%)80%[2]
T3P (1.5 eq) In-situPyridine (3.0 eq)EtOAc25 °CVery Low (< 0.5%)> 95%[2]
EDC / HOAt (1.2 eq)Collidine (3.0 eq)DMF0 °CLow (< 1.0%)> 85%[1]
Self-Validating Protocol: T3P-Mediated Amidation for Stereoretention

Objective: Couple a chiral pipecolic acid derivative while maintaining >99% ee .

  • Preparation: Dissolve the chiral piperidine-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous EtOAc (0.1 M concentration).

    • Validation Checkpoint: Visually inspect the solution. Complete dissolution is required; turbidity indicates potential salt formation between the acid and amine, which can skew local stoichiometry and slow down the reaction.

  • Base Addition: Add Pyridine (3.0 eq) to the mixture and cool the reaction flask to 0 °C using an ice bath.

  • In-Situ Activation: Add T3P (1.5 eq, 50% w/w solution in EtOAc) dropwise over 10 minutes.

    • Causality Note: Adding T3P last ensures the activated ester is immediately trapped by the amine, preventing the buildup of the enolizable intermediate.

    • Validation Checkpoint: Monitor by LC-MS after 5-10 minutes. You should observe >90% conversion to the product mass. The absence of a +18 Da mass peak (relative to the activated intermediate) confirms that oxazolone hydrolysis is not occurring.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

Section 3: Solid-Phase Peptide Synthesis (SPPS) Challenges

FAQ 3: Can the standard Fmoc-deprotection step cause epimerization of piperidine-based amino acids incorporated into my peptide chain?

Answer: Yes. The standard Fmoc deprotection protocol utilizes 20% piperidine in DMF. Extended or repeated exposure to this secondary amine during SPPS cycles can cause base-catalyzed epimerization of susceptible residues (like Cys, His, and pipecolic acid).

Recent optimization studies demonstrate that replacing piperidine with 2% 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in a green solvent mixture (Anisole/N-octyl pyrrolidone) provides superior Fmoc removal kinetics while significantly minimizing racemization (3[3]). DBN is more stable and less prone to cause base-catalyzed enolization despite having a higher pKa than piperidine.

Self-Validating Protocol: Low-Racemization Fmoc Deprotection
  • Resin Swelling: Swell the peptide-bound resin in a green solvent mixture of Anisole/N-octyl pyrrolidone (NOP) (75:25 v/v) for 20 minutes.

  • Deprotection: Add a solution of 2% DBN in Anisole/NOP to the resin.

  • Agitation: Agitate for 15 minutes at room temperature. Drain the reactor and repeat the DBN treatment once more (15 + 15 min protocol).

    • Validation Checkpoint: Perform a Kaiser test (ninhydrin) on a few cleaved resin beads. A deep blue color confirms the presence of free primary/secondary amines (complete Fmoc removal). Alternatively, quantify the dibenzofulvene-DBN adduct in the drained solution via UV absorbance at 301 nm.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of DBN before proceeding to the next coupling step.

Section 4: Advanced Synthetic Strategies & Late-Stage Functionalization

FAQ 4: How can I synthesize C6-aryl pipecolic acids without losing stereochemical integrity at the C2 position?

Answer: Early-stage derivatization of the piperidine ring often requires harsh conditions that risk stereochemical scrambling. A more robust and stereoretentive approach utilizes late-stage transition-metal catalysis on a protected chiral pool precursor.

For instance, you can perform Suzuki-Miyaura or Sonogashira cross-coupling reactions on an N-acyliminium intermediate or a vinyl triflate derived from enantiopure pipecolic acid. By utilizing the chiral pool of a non-proteinogenic amino acid in combination with palladium-catalyzed cross-coupling, you can generate enantiomerically pure C6-aryl modifications without disturbing the C2 stereocenter (4[4]).

FAQ 5: My isolated chiral piperidine is epimerizing over time under ambient laboratory light. What is happening?

Answer: Chiral piperidines can undergo spontaneous or photocatalytic epimerization via a reversible Hydrogen Atom Transfer (HAT) pathway if exposed to light and trace radical initiators (like thiols or oxygen). This process generates an α -amino radical, which re-faces to form the thermodynamically more stable diastereomer (5[5]). To prevent this kinetic instability, store purified chiral piperidines in amber vials, purge the headspace with argon to remove oxygen, and rigorously exclude radical initiators from your storage buffers.

References
  • Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL
  • Title: Full article: New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)
  • Title: Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers Source: PMC URL
  • Title: Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges Source: RSC Publishing URL
  • Title: A versatile route towards 6-arylpipecolic acids Source: Beilstein Journals URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 4-Hydroxypiperidine-2-Carboxylic Acid Stereoisomers: A Technical Guide

Executive Summary 4-Hydroxypiperidine-2-carboxylic acid, commonly referred to as 4-hydroxypipecolic acid (4-HPA), is a conformationally constrained, non-proteinogenic amino acid. Functioning as a rigid analogue of prolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxypiperidine-2-carboxylic acid, commonly referred to as 4-hydroxypipecolic acid (4-HPA), is a conformationally constrained, non-proteinogenic amino acid. Functioning as a rigid analogue of proline, 4-HPA is a highly versatile chiral scaffold in modern drug discovery. Because the molecule possesses two chiral centers (C2 and C4), it exists as four distinct stereoisomers: (2S,4R), (2S,4S), (2R,4R), and (2R,4S). This guide provides an objective, data-driven comparison of how the stereochemistry of 4-HPA dictates its biological activity, target specificity, and utility in synthetic pharmacology.

Stereochemical Landscape & Conformational Dynamics

The biological divergence of 4-HPA stereoisomers is fundamentally rooted in their 3D conformational dynamics. The piperidine ring predominantly adopts a chair conformation. The bulky carboxyl group at C2 and the hydroxyl group at C4 strongly influence whether the ring adopts an axial or equatorial substituent orientation.

  • cis-Isomers[(2S,4R) and (2R,4S)] : The carboxyl and hydroxyl groups are oriented on the same face of the piperidine ring. This pre-organizes the molecule for specific hydrogen-bonding networks, making the cis-configuration ideal for integration into peptidomimetics where tight turn structures are required.

  • trans-Isomers[(2S,4S) and (2R,4R)] : The substituents are on opposite faces. This extended spatial arrangement allows the trans-isomers to span wider receptor binding pockets, which is the causal factor behind their high affinity for excitatory amino acid receptors.

This precise spatial pre-organization is why stereochemical purity is non-negotiable; a single inverted stereocenter completely abolishes target affinity.

Pharmacological Divergence: Isomer-Specific Activities

NMDA Receptor Modulation via trans-Isomers

The trans-isomer, specifically when functionalized as trans-4-hydroxypipecolic acid-4-sulfate , acts as a highly potent and selective agonist at the N-methyl-D-aspartate (NMDA) receptor. As detailed in studies on 1[4], the sulfate ester mimics the endogenous glutamate structure but benefits from the rigid piperidine backbone, which locks the pharmacophore into the active conformation required for receptor activation. Furthermore, this isomer exhibits significant regional heterogeneity, showing binding affinities in the myenteric plexus that differ by orders of magnitude compared to the cerebral cortex 2 [3].

Peptidomimetics and Enzyme Inhibition via cis-Isomers

The naturally occurring cis-(2S,4R)-4-HPA isomer is a critical building block for enzyme inhibitors. Its rigid structure is utilized to synthesize TNF-α converting enzyme (TACE) inhibitors and Inhibitor of Apoptosis Protein (IAP) antagonists. In the development of 3 [5], the (2S,4R) scaffold replaces the standard proline residue, forcing the peptide chain into a bioactive conformation that tightly binds the XIAP BIR3 domain, thereby promoting apoptosis in cancer cells.

Logical Relationship Diagram

G HPA Racemic 4-HPA (Starting Material) CIS_L cis-(2S,4R)-4-HPA HPA->CIS_L Acylase Resolution TRANS_L trans-(2S,4S)-4-HPA HPA->TRANS_L Stereoselective Reduction D_ISOMERS (2R,4R) & (2R,4S) HPA->D_ISOMERS Chemical Inversion APP1 Peptidomimetics (TACE/XIAP Inhibitors) CIS_L->APP1 Scaffold Integration APP2 NMDA Receptor Agonism TRANS_L->APP2 4-O-Sulfation APP3 Chiral Scaffolds (Library Synthesis) D_ISOMERS->APP3 Derivatization

Stereoisomer-specific functionalization and target applications of 4-HPA.

Quantitative Data Presentation

The following table summarizes the comparative biological activities of the primary 4-HPA stereoisomers based on established pharmacological assays.

Compound / DerivativeStereochemistryPrimary Biological TargetBinding Affinity / ActivityApplication Context
trans-4-HPA-4-sulfate (2S,4S)NMDA Receptor (Cortex)IC₅₀ = 0.062 µMExcitatory neurotransmission modulation
trans-4-HPA-4-sulfate (2S,4S)NMDA Receptor (Ileum)EC₅₀ ~ 3 orders of mag. > NMDATissue-specific receptor targeting
cis-4-HPA (2S,4R)XIAP BIR3 DomainScaffold-dependent (nM range)Oncology / IAP Antagonists
cis-4-HPA (2S,4R)TACE (ADAM17)Scaffold-dependentAnti-inflammatory Peptidomimetics
trans-D-4-HPA (2R,4R)GlycosidasesModerate InhibitionMetabolic probe development

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Chemoenzymatic Resolution of 4-HPA Stereoisomers

This protocol isolates optically pure stereoisomers from a racemic mixture, a critical requirement for downstream drug synthesis 4 [1].

  • N-Acetylation: Treat the racemic starting material with acetic anhydride. Causality: Provides the necessary structural recognition motif for the proprietary acylase enzyme used in the next step.

  • Enzymatic Hydrolysis: Incubate the mixture with L-specific acylase at pH 7.5. Causality: The enzyme's chiral active pocket selectively hydrolyzes only the L-enantiomer's acetyl group. This allows for facile separation of the free L-amino acid from the unreacted D-N-acetyl derivative via simple acid/base aqueous partitioning.

  • Acyliminium Ion Cyclization: Subject the resolved intermediate to acidic conditions to trigger cyclization. Causality: This step forms the rigid piperidine ring while stereoselectively establishing the C4 hydroxyl group via solvent trapping.

  • System Validation (Enantiomeric Purity Check): Perform chiral HPLC on a Daicel Chiralpak AD-H column. Causality: Confirms that the acylase resolution achieved >98% enantiomeric excess (ee). Any presence of the D-isomer indicates incomplete enzymatic hydrolysis, which would invalidate subsequent biological assays 5 [2].

Protocol B: Radioligand Binding Assay for NMDA Receptor Affinity

This protocol evaluates the binding affinity of trans-4-HPA-4-sulfate to native NMDA receptors.

  • Tissue Preparation: Dissect and homogenize rat cortical membranes and guinea pig myenteric plexus in 50 mM Tris-HCl buffer (pH 7.4). Causality: Utilizing two distinct tissues evaluates the regional heterogeneity of NMDA receptors, as these tissues express distinct NMDA receptor subunit combinations (e.g., NR2A vs NR2B) that alter ligand affinity.

  • Radioligand Displacement: Incubate the membrane homogenates with 2 nM [³H]-CGP 39653 and varying concentrations of trans-4-HPA-4-sulfate (0.001 to 100 µM) at 4°C for 60 minutes. Causality: [³H]-CGP 39653 is a highly specific competitive antagonist at the glutamate binding site. Displacement by the 4-HPA derivative confirms direct binding to the primary orthosteric site rather than an allosteric modulatory site. Incubation at 4°C minimizes receptor internalization and enzymatic degradation of the ligand.

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters, wash with ice-cold buffer, and quantify via liquid scintillation counting.

  • System Validation (Non-Specific Binding Control): Run a parallel incubation with 1 mM unlabeled L-glutamate. Causality: This saturates all specific receptor sites, allowing the researcher to differentiate true receptor-specific binding from non-specific hydrophobic trapping of the radioligand in the membrane lipid bilayer.

References

  • Chemoenzymatic Synthesis of the Four Diastereoisomers of 4-Hydroxypipecolic Acid from N-Acetyl-(R,S)-allylglycine | acs.org |
  • Asymmetric Synthesis of the Four Stereoisomers of 4-Hydroxypipecolic Acid | thieme-connect.com |
  • NMDA Receptor Heterogeneity in Mammalian Tissues: Focus on Two Agonists, (2S,3R,4S) Cyclopropylglutamate and the Sulfate Ester of 4-hydroxy-(S)-pipecolic Acid | nih.gov |
  • Heterocyclic Modul
  • IAP ANTAGONISTS - P

Sources

Comparative

The Pivotal Piperidine: A Comparative Guide to the Structure-Activity Relationship of 4-Arylpiperidine Derivatives

For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern therapeutics.[1] Its prevalence across a wide array of clinically significant molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern therapeutics.[1] Its prevalence across a wide array of clinically significant molecules speaks to its versatility and favorable pharmacological properties. Within this broad class, the 4-arylpiperidine motif has emerged as a particularly fruitful area of investigation, yielding potent and selective modulators of critical central nervous system targets, including opioid receptors and the dopamine transporter (DAT).

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-arylpiperidine derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between structural modifications and biological activity, offering field-proven insights to inform the rational design of next-generation therapeutics. Every piece of data and every protocol is presented with the aim of being a self-validating system, grounded in authoritative research.

The 4-Arylpiperidine Core: A Scaffold Ripe for Optimization

The fundamental 4-arylpiperidine scaffold offers multiple points for chemical modification, each with a profound impact on the resulting compound's affinity, selectivity, and functional activity. Understanding the interplay of these modifications is key to successful drug design.

Caption: Core 4-Arylpiperidine Scaffold with Key Modification Points.

I. Modulators of Opioid Receptors: A Tale of Two Activities

The 4-arylpiperidine scaffold has yielded both potent agonists and antagonists of opioid receptors, particularly the mu-opioid receptor (MOR). The functional outcome of a given derivative is often dictated by subtle stereochemical and substituent changes.

A. Mu-Opioid Receptor (MOR) Agonists

For MOR agonists, the orientation of the 4-aryl group and the nature of the N-substituent are critical determinants of potency.

Key SAR Insights for MOR Agonists:

  • Stereochemistry is Paramount: Potent MOR agonists typically exhibit a preference for an axial orientation of the 4-aryl group when the piperidine ring is in a chair conformation.[2][3] This spatial arrangement is thought to mimic the conformation of rigid opioids like morphine.

  • The N-Substituent's Role: Small N-alkyl substituents, such as a methyl group, are often found in potent MOR agonists.[4] However, larger N-substituents can also be accommodated, with their nature influencing both affinity and functional activity.[5]

  • The 3-Hydroxyphenyl Moiety: A hydroxyl group at the meta-position of the 4-aryl ring is a common feature of high-affinity MOR ligands, participating in crucial hydrogen bonding interactions within the receptor binding pocket.[4]

  • Piperidine Ring Substitution: Alkyl substitution at the 3-position of the piperidine ring can significantly impact agonist versus antagonist activity. For instance, in some series, the introduction of a 3-methyl group can shift the profile towards antagonism.[4]

Comparative Data: 4-Arylpiperidine MOR Agonists

CompoundN-Substituent (R1)4-Aryl Substituent (R2)Piperidine SubstitutionMOR Ki (nM)MOR EC50 (nM)Emax (%)
Loperamide -C(OH)(C6H5)2(CH2)2N(CH3)24-chlorophenyl4-hydroxy325-
Compound 23 -CH2CH2-phenyl3-hydroxyphenyl3-((dimethylamino)methyl)-4-hydroxy0.00340.68206.5
(3R, 4S)-23 -CH2CH2-phenyl3-hydroxyphenyl3-((dimethylamino)methyl)-4-hydroxy0.00210.0013209.1

Data sourced from multiple references, see reference list for details.[6][7][8]

B. Mu-Opioid Receptor (MOR) Antagonists

Conversely, 4-arylpiperidine derivatives with an equatorial preference for the 4-aryl group often exhibit antagonist properties.[2][3]

Key SAR Insights for MOR Antagonists:

  • N-Substituent Influence: Larger N-substituents, such as N-allyl or N-cyclopropylmethyl, which are classic antagonist motifs in other opioid scaffolds, can also confer antagonist activity in 4-arylpiperidines.[4] Interestingly, even an N-phenethyl group can lead to potent antagonism in certain structural contexts.[5]

  • Piperidine Ring Stereochemistry: The stereochemistry at positions 3 and 4 of the piperidine ring is a critical determinant of antagonist activity. For example, the trans-3,4-dimethyl substitution pattern is a hallmark of a series of potent opioid antagonists.[4]

Comparative Data: 4-Arylpiperidine MOR Antagonists

CompoundN-Substituent (R1)4-Aryl Substituent (R2)Piperidine SubstitutionMOR Ki (nM)KOR Ki (nM)DOR Ki (nM)
LY255582 -CH2-cyclopropane3-hydroxyphenyltrans-3,4-dimethyl0.61.839
Compound 4a -CH33-hydroxyphenyl3-methyl (piperazine)508194>10,000
Compound 4b -CH2CH2-phenyl3-hydroxyphenyl3-methyl (piperazine)0.884.0913.4

Data sourced from multiple references, see reference list for details.[1][4]

II. Dopamine Transporter (DAT) Inhibitors: Fine-Tuning Selectivity

The 4-arylpiperidine scaffold is also a privileged structure for the development of potent and selective dopamine transporter (DAT) inhibitors, which have therapeutic potential in conditions such as depression, ADHD, and substance use disorders.

Key SAR Insights for DAT Inhibitors:

  • The N-Substituent's Impact on Potency: The nature of the N-substituent is a major determinant of DAT inhibitory potency. A variety of N-substituents, including benzyl and phenylpropyl groups, have been shown to yield high-affinity ligands.[9][10]

  • Aryl Group Modifications: Substitution on the 4-aryl ring can significantly modulate affinity and selectivity. Electron-withdrawing groups, such as fluoro or nitro substituents on the N-benzyl ring, have been shown to enhance DAT selectivity over the serotonin transporter (SERT).[10]

  • Bioisosteric Replacements: The replacement of a phenyl ring in the diphenylmethoxy moiety with a bioisostere like thiophene is well-tolerated and can lead to highly potent compounds.[9]

  • The Importance of the Ether Linkage: In many potent DAT inhibitors based on this scaffold, the 4-position of the piperidine is linked to a diphenylmethoxy or similar moiety via an ether linkage. The length and nature of this linker are critical for optimal binding.

Comparative Data: 4-Arylpiperidine DAT Inhibitors

CompoundN-Substituent (R1)4-Position MoietyDAT IC50 (nM)SERT/DAT Selectivity
GBR 12909 -CH2CH2-piperazine-phenyl-146.1
Compound 9 -CH2CH2CH=CH-phenyl-O-CH(phenyl)26.633.8
Compound 19a -CH2CH2-phenyl-O-CH(phenyl)(2-thienyl)6.030.0
Compound 5a -CH2-(4-fluorophenyl)-O-CH(phenyl)217.2112
Compound 11b -CH2-(4-nitrophenyl)-O-CH(phenyl)216.4108

Data sourced from multiple references, see reference list for details.[9][10]

Experimental Protocols: A Foundation for Reliable Data

The generation of robust and reproducible data is the bedrock of SAR studies. Here, we provide detailed, step-by-step methodologies for the key in vitro assays used to characterize 4-arylpiperidine derivatives.

A. Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Dissect and homogenize brain tissue (e.g., rat or guinea pig brain) or harvest cells stably expressing the opioid receptor subtype of interest in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[1]

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and incubate at 37°C for 30 minutes to facilitate the dissociation of endogenous ligands.[1]

    • Centrifuge again and resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following in order: assay buffer, varying concentrations of the test compound, a fixed concentration of the appropriate radioligand (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR, [³H]U-69593 for KOR), and the membrane preparation.[1]

    • Define non-specific binding in separate wells containing a high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM naloxone).[11]

    • Incubate the plate for 60-90 minutes at 25°C to allow the binding to reach equilibrium.[1][11]

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through Whatman GF/B or GF/C glass fiber filters using a cell harvester.[1][11] The filters should be pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition curve.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Practical Considerations:

  • Radioligand Choice: The radioligand should have high affinity and selectivity for the receptor of interest and low non-specific binding.[12]

  • Equilibrium Conditions: It is crucial to ensure that the binding reaction has reached equilibrium during the incubation step. This can be determined through kinetic experiments.

  • Ligand Depletion: At high receptor concentrations or with very high-affinity ligands, the concentration of the free radioligand may be significantly depleted, which can affect the accuracy of the results.[13]

B. [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Caption: Experimental Workflow for a [³H]Dopamine Uptake Inhibition Assay.

Detailed Protocol:

  • Cell Culture:

    • Plate cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells, in a suitable multi-well plate (e.g., 24- or 48-well) and grow to confluence.[14]

  • Uptake Assay:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.[14]

    • Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical to ensure initial rates of uptake are measured.[14][15]

    • To determine non-specific uptake, include control wells with a known potent DAT inhibitor (e.g., GBR 12909 or cocaine) or perform the assay at 4°C.[14]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS or 0.1 M NaOH).

  • Quantification and Data Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percent inhibition of specific uptake as a function of the test compound concentration to determine the IC50 value using non-linear regression analysis.

Practical Considerations:

  • Substrate Concentration: The concentration of [³H]Dopamine used should be close to its Km value for the transporter to ensure sensitive detection of inhibition.[15]

  • Linearity of Uptake: It is important to establish that the dopamine uptake is linear over the chosen incubation time.

  • Compound Solubility: Poor aqueous solubility of test compounds can lead to inaccurate results. Stock solutions are typically prepared in DMSO, and the final concentration of DMSO in the assay should be kept low (e.g., <0.1%) and consistent across all wells.[15]

Conclusion

The 4-arylpiperidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Through systematic and rational modification of this core, researchers have been able to develop highly potent and selective modulators of both opioid receptors and the dopamine transporter. The comparative analysis presented in this guide highlights the key structural features that govern the activity of these derivatives, providing a framework for the design of future therapeutic agents with improved efficacy and safety profiles. The detailed experimental protocols further equip researchers with the tools necessary to rigorously evaluate their novel compounds and contribute to the ever-evolving landscape of drug discovery.

References

  • Casy, A. F., Dewar, G. H., & al Deeb, O. A. (1989). Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. Chirality, 1(3), 202–208. [Link]

  • Zhang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1530-1548. [Link]

  • Chakrabarti, S., Liu, N. J., & Gintzler, A. R. (2019). Radioligand-binding studies. Bio-protocol, 9(20), e3401. [Link]

  • Dutta, A. K., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(5), 699–705. [Link]

  • Dutta, A. K., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35–43. [Link]

  • Carroll, F. I., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3140–3147. [Link]

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Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid
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